4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Description
BenchChem offers high-quality 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dichloro-2-(hydroxymethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-3-1-8-9(2-10)5(11)4(3)7/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZCCKUTRMPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344386 | |
| Record name | 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51355-97-6 | |
| Record name | 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Determination of the Solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and chemical process development. It governs the bioavailability of active pharmaceutical ingredients (APIs), influences the efficiency of crystallization and purification processes, and is a key factor in formulation design. This technical guide addresses the solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one, a pyridazinone derivative of potential interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its empirical determination. We present a detailed, field-proven protocol for the isothermal equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this guide discusses the theoretical underpinnings of solubility and contextualizes the importance of this data through examples from related pyridazinone structures. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust understanding and practical capability for generating high-quality solubility data.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2] The compound 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one belongs to this important class of heterocycles. The development of any new chemical entity, including this one, from laboratory-scale synthesis to a viable product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands out as a cornerstone parameter.
In drug development, poor aqueous solubility can severely limit a compound's absorption and bioavailability, potentially leading to therapeutic failure.[3] In chemical manufacturing, solubility data in various organic solvents is essential for:
-
Crystallization and Purification: Selecting an appropriate solvent system is paramount for achieving high purity and yield.
-
Process Optimization: Understanding solubility curves allows for the optimization of temperature, solvent ratios, and cooling profiles.
-
Formulation: For APIs, solubility in pharmaceutically acceptable solvents dictates the choice of excipients and the final dosage form design.[4]
This guide provides the necessary theoretical background and a detailed, actionable protocol to empower researchers to determine the solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in a range of relevant organic solvents.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated, thermodynamically stable solution.[5][6] The principle of "like dissolves like" provides a foundational, qualitative understanding: solutes tend to dissolve in solvents of similar polarity.[7] For a quantitative approach, several factors must be considered:
-
Solute Properties: Crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding.
-
Solvent Properties: Polarity, hydrogen bonding capacity, and dielectric constant.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[4][8][9] This relationship is described by the van't Hoff equation.
-
Pressure: For solid-liquid systems, the effect of pressure is generally negligible.[9][10]
The solid phases of both the pure and equilibrated compound should be analyzed to ensure that no polymorphic transformations, solvate formation, or degradation has occurred during the experiment, as this would invalidate the results.[4][11] Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for this characterization.[4]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[4][6] This method involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.
Rationale Behind the Experimental Design
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for physiological relevance, or standard laboratory temperatures like 25 °C) is crucial for reproducibility.[12]
-
Use of Excess Solute: Ensuring an excess of the solid compound guarantees that the solution becomes saturated and remains in equilibrium with the undissolved solid phase.[11]
-
Equilibration Time: A common pitfall is insufficient equilibration time. The system must be agitated long enough for the concentration of the dissolved solute to reach a constant value. This can range from 24 to 72 hours.[3][11][12] It is best practice to measure the concentration at several time points (e.g., 24, 48, 72 hours) to confirm that a plateau has been reached.[12]
-
Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the supernatant. This is typically achieved through centrifugation followed by filtration through a fine, non-adsorptive syringe filter (e.g., 0.22 or 0.45 µm).[11][13]
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for accurately quantifying the concentration of the dissolved analyte in the saturated solution due to its sensitivity and specificity.[3][7][13][14]
Detailed Step-by-Step Methodology
-
Preparation of Standard Solutions: a. Accurately prepare a stock solution of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in a suitable solvent in which it is freely soluble (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected solubility range.[7]
-
HPLC Method Development: a. Develop a stability-indicating HPLC method capable of separating the analyte from any potential impurities or degradants. b. Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration. The curve should exhibit excellent linearity (R² > 0.999).
-
Equilibration (Shake-Flask): a. Add an excess amount of solid 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one to a series of vials (e.g., 4 mL glass vials), ensuring the amount is sufficient to maintain a solid phase at equilibrium. b. Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial. Perform this for each solvent in triplicate. c. Seal the vials tightly and place them in an isothermal orbital shaker or on a stirring plate set to a constant temperature (e.g., 298.2 K / 25 °C). d. Agitate the vials for a predetermined time (e.g., 72 hours) to ensure equilibrium is reached.
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the coarse solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.45 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.[11][13] d. If necessary, dilute the filtrate with the mobile phase to bring the concentration within the range of the HPLC calibration curve.
-
Quantification and Data Analysis: a. Inject the filtered and diluted samples into the HPLC system. b. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.[7] c. Back-calculate the original concentration in the saturated solution, accounting for any dilutions. d. Express the solubility in various units as required, such as mg/mL, mol/L, or mole fraction.
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be tabulated for clarity. As no data exists for the title compound, the following table illustrates how results for a related compound, 6-phenyl-pyridazin-3(2H)-one (PPD), are typically presented. This data is extracted from literature and shows mole fraction solubility (xₑ) at different temperatures.[4]
Table 1: Example Solubility Data for a Pyridazinone Derivative (6-phenyl-pyridazin-3(2H)-one)
| Solvent | Temperature (K) | Mole Fraction Solubility (10² * xₑ) |
| Water | 298.2 | 0.0000582 |
| 303.2 | 0.0000694 | |
| 308.2 | 0.0000842 | |
| 313.2 | 0.000102 | |
| 318.2 | 0.000130 | |
| Ethanol | 298.2 | 0.119 |
| 303.2 | 0.141 | |
| 308.2 | 0.168 | |
| 313.2 | 0.199 | |
| 318.2 | 0.235 | |
| DMSO | 298.2 | 40.0 |
| 303.2 | 41.6 | |
| 308.2 | 43.2 | |
| 313.2 | 44.9 | |
| 318.2 | 46.7 |
Data adapted from Molecules 2019, 25(1), 171 and J. Chem. Eng. Data 2019, 64, 11, 4921–4929.[4][8][9]
Interpretation of Expected Results: Based on the data for similar compounds, it is expected that the solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one will be:
-
Very low in non-polar solvents and water.
-
Higher in polar protic solvents like ethanol and methanol due to the potential for hydrogen bonding with the hydroxymethyl and carbonyl groups.
-
Highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which are excellent at solvating a wide range of organic molecules.[8][9]
-
Positively correlated with temperature across all solvents.[4]
Conclusion and Future Directions
This technical guide provides a robust, scientifically-grounded framework for the experimental determination of the solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in organic solvents. By adhering to the detailed isothermal equilibrium protocol and employing precise HPLC quantification, researchers can generate the high-quality, reliable data essential for advancing chemical process development and pharmaceutical formulation. The generated data will serve as a fundamental dataset for subsequent pre-formulation studies, crystallization process design, and the rational selection of solvent systems for synthesis and purification.
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Biological activity of 4,5-dichloro-3(2H)-pyridazinone derivatives
An In-Depth Technical Guide to the Biological Activity of 4,5-Dichloro-3(2H)-pyridazinone Derivatives
Executive Summary
The pyridazin-3(2H)-one ring system represents a "privileged scaffold" in medicinal and agricultural chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] Among its many variants, derivatives originating from 4,5-dichloro-3(2H)-pyridazinone serve as a particularly fruitful starting point for the synthesis of potent bioactive molecules.[3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives. We will explore their significant applications as herbicides that target critical plant metabolic pathways and their therapeutic potential as anticancer, antifungal, anti-inflammatory, and cardiovascular agents.[2][4] This document synthesizes field-proven insights, presents detailed experimental protocols, and summarizes key quantitative data to facilitate further research and development in this promising area of chemical biology.
The 4,5-Dichloro-3(2H)-pyridazinone Scaffold: A Versatile Chemical Starting Point
Introduction to a Privileged Structure
The 4,5-dichloro-3(2H)-pyridazinone core is a six-membered heterocyclic compound containing two adjacent nitrogen atoms.[2] Its value lies in the reactivity of the two chlorine atoms, which can be selectively substituted to generate a vast library of derivatives. This chemical tractability allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with specific biological targets. The scaffold is a key intermediate in the synthesis of compounds with applications ranging from crop protection to human medicine.[3]
Core Synthesis Pathway
The primary and most common synthesis of the 4,5-dichloro-3(2H)-pyridazinone scaffold begins with mucochloric acid. The reaction involves a cyclization condensation with a hydrazine derivative. For instance, refluxing mucochloric acid with a specific hydrazine, such as 4-methylphenyl hydrazine in dilute sulfuric acid, yields the corresponding N-substituted 4,5-dichloropyridazinone intermediate.[5] This intermediate is the foundational building block for subsequent derivatization.
Caption: General synthesis of the core pyridazinone intermediate.
Agrochemical Applications: Herbicidal Activity
Pyridazinone derivatives are a well-established class of herbicides used in the cultivation of crops like beets.[2] Their efficacy stems from their ability to interfere with fundamental physiological processes in target weed species.
Mechanisms of Herbicidal Action
The herbicidal activity of pyridazinone derivatives is not monolithic; different substitutions on the core structure can lead to distinct mechanisms of action, making them a versatile tool for weed management.
-
Photosystem II (PSII) Inhibition: Many pyridazinone herbicides, such as pyrazon, function by inhibiting the Hill reaction in photosynthesis.[6][7] They block the photosynthetic electron transport chain, primarily at the acceptor side of photosystem II, by interfering with the transport of electrons to plastoquinone.[8] This disruption halts ATP and NADPH production, leading to rapid plant death.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: More recently developed derivatives act as PPO inhibitors.[9] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes, causing rapid bleaching and necrosis.[10]
-
Pigment Inhibition: Certain derivatives, like norflurazon, interfere with carotenoid biosynthesis. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is destroyed by light, leading to white or "bleached" plant tissue.[11]
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: Some novel phenyl-substituted pyridazinones have been shown to inhibit ACCase, an enzyme crucial for fatty acid biosynthesis.[12] This action disrupts the formation of cell membranes, particularly in gramineous (grass) weeds.
Caption: Multiple herbicidal modes of action for pyridazinone derivatives.
Structure-Activity Relationship (SAR) for Herbicidal Efficacy
SAR studies reveal that specific structural features are critical for high herbicidal activity.
-
For ACCase inhibitors, a methyl group at the 6-position of the pyridazinone ring is crucial for high activity against both grass and broadleaf weeds.[12]
-
For PPO inhibitors, biaryl-pyridazinone structures have demonstrated excellent efficacy, with some compounds showing 90-100% inhibition of weeds like Amaranthus retroflexus at application rates of 37.5 g/ha, comparable to commercial herbicides.[9]
-
In α,α,α-trifluoro-m-tolyl pyridazinone derivatives, bleaching activities were observed at concentrations of 10 µg/ml.[13]
Data Summary: Comparative Herbicidal Activity
| Compound Class | Target Weeds | Application Rate | Efficacy (% Inhibition) | Reference |
| Biaryl-pyridazinone (7m) | A. retroflexus, A. theophrasti | 37.5 g ai/ha | 90-100% | [9] |
| Biaryl-pyridazinone (7k-7n) | A. retroflexus, A. theophrasti | 37.5 g ai/ha | 100% | [9] |
| α,α,α-trifluoro-m-tolyl deriv. | Barnyardgrass, Rape | 300 g/ha | Active | [13] |
Experimental Protocol: Greenhouse Post-Emergence Herbicidal Assay
This protocol is designed to evaluate the post-emergence herbicidal efficacy of test compounds.
-
Plant Cultivation: Cultivate target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a standard soil mix in a greenhouse under controlled temperature (25-30°C) and light conditions.
-
Compound Preparation: Dissolve the synthesized pyridazinone derivatives in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to achieve the desired final concentrations (e.g., corresponding to 37.5, 75, and 150 g ai/ha).
-
Application: When the weeds reach the 3-4 leaf stage, spray the test solutions evenly onto the foliage using a laboratory cabinet sprayer. A blank control (solvent + surfactant) and a positive control (commercial herbicide like Saflufenacil) must be included.[9]
-
Evaluation: After a set period (typically 14-21 days), visually assess and score the herbicidal injury on a percentage scale, where 0% represents no effect and 100% represents complete plant death.
-
Validation: The protocol is validated by the clear dose-response relationship observed for active compounds and the expected high efficacy of the positive control and lack of efficacy in the blank control.
Therapeutic Potential: Anticancer Activity
The pyridazinone scaffold has emerged as a promising platform for the development of novel anticancer agents, with derivatives showing potent activity against a wide range of human cancer cell lines.[2][14]
Mechanisms of Antineoplastic Action
-
Kinase Inhibition: A key mechanism is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[15] VEGFR-2 is a critical tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 starves the tumor of its blood supply.
-
Induction of Apoptosis and Cell Cycle Arrest: Many pyridazinone derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and halting the cell cycle. For example, compound 10l, a diarylurea derivative, was shown to upregulate the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[15] It also caused cell cycle arrest in the G0-G1 phase.[15]
Data Summary: In Vitro Cytotoxicity of Lead Derivatives
| Derivative Class | Cell Line | Activity Metric | Result | Reference |
| Diarylurea deriv. (10l, 17a) | Melanoma, NSCLC, Prostate, Colon | % Growth Inhibition | 62.21 - 100.14% | [15] |
| Diarylurea deriv. (10l, 17a) | Multiple | GI₅₀ | 1.66 - 100 µM | [15] |
| 4-chloro-5-amino deriv. (4e) | HEP3BPN 11 (Liver) | % Cytotoxicity | 79.04% | [5] |
| 4-chloro-5-amino deriv. (4a) | HEP3BPN 11 (Liver) | % Cytotoxicity | 76.78% | [5] |
| 4-chloro-5-amino deriv. (4e) | MDA 453 (Breast) | % Cytotoxicity | 73.09% | [5] |
| Tricyclic Pyridazinone (66) | Renal Cancer Panel | GI₅₀ | 5.07 µM | [1] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HEP3BPN 11, MDA-453) into 96-well plates at a predetermined density (e.g., 5x10³ cells/well) in a suitable culture medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyridazinone derivatives in the culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The results can be used to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth). The protocol is self-validating through the inclusion of positive and negative controls.
Broad-Spectrum Bioactivity: Antimicrobial and Anti-inflammatory Roles
Beyond herbicidal and anticancer applications, 4,5-dichloro-3(2H)-pyridazinone derivatives exhibit significant activity against fungi and inflammatory processes.
Antifungal Derivatives
Several classes of pyridazinone derivatives have demonstrated good antifungal activities.[16]
-
Mechanism of Action: One identified mechanism is the inhibition of β-1,3-glucan synthase, an enzyme essential for building the fungal cell wall.[17] This target is attractive because it is absent in mammals, suggesting a potential for high selectivity and low toxicity.
-
Efficacy: Novel hybrids of pyrimido[4,5-d]pyridazinone-N-acylhydrazone showed significant inhibition against Paracoccidioides brasiliensis with Minimum Inhibitory Concentrations (MIC) as low as 0.125 µg/mL.[18] Other derivatives were active against Gibberella zeae and Fusarium oxysporum.[16]
Anti-inflammatory Properties
The pyridazinone scaffold is present in molecules with potent anti-inflammatory effects.[1][19]
-
Mechanism of Action: The anti-inflammatory effects are often achieved through the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and the lipopolysaccharide (LPS)-induced activation of NF-κB.[17][19]
-
Efficacy: Selected pyridazinone derivatives have been shown to potently inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) in human monocytic cells.[19]
Cardiovascular and Other Activities
The structural versatility of pyridazinones has led to their investigation for cardiovascular diseases. Derivatives have been developed as potent positive inotropes, antihypertensives, and vasodilators.[20]
-
Mechanism of Action: A primary mechanism for these effects is the inhibition of phosphodiesterase III (PDEIII), an enzyme that degrades cyclic AMP (cAMP).[1] Inhibiting PDEIII increases intracellular cAMP levels, leading to vasodilation and increased cardiac contractility.
-
Efficacy: Certain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown a clear cardiotonic effect.[21] Other pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones exhibited potent and selective inhibition of PDE5 with IC₅₀ values as low as 34 nM.[22] Some novel derivatives displayed vasorelaxant activity with EC₅₀ values in the nanomolar range (e.g., 0.0025 µM), significantly more potent than reference standards like hydralazine.[23]
Conclusion and Future Perspectives
Derivatives of 4,5-dichloro-3(2H)-pyridazinone represent a remarkably diverse and powerful class of bioactive compounds. The ease of synthesis and derivatization of the core scaffold has enabled the exploration of a vast chemical space, leading to the discovery of potent agents for agriculture and medicine. The documented activities—from herbicidal action via multiple mechanisms to anticancer efficacy through kinase inhibition and apoptosis, and further to antifungal, anti-inflammatory, and cardiovascular applications—highlight the scaffold's privileged nature.
Future research should focus on developing derivatives with dual-action capabilities, such as combined anticancer and antimicrobial properties, which could address complex clinical challenges like infections in immunocompromised cancer patients.[15] Furthermore, optimizing lead compounds to improve their pharmacokinetic and safety profiles will be critical for translating these promising research findings into tangible solutions for crop protection and human health.
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Chate, A. V., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]
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Karapetian, N. V., et al. (1981). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Biokhimiia, 46(11), 2082-9. [Link]
-
Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5347-52. [Link]
-
Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Duke, S. O., et al. (1991). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 94, 263. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
-
Hafez, H. N., et al. (2009). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 32(11), 1527-41. [Link]
-
Whitford, F., et al. (2009). Herbicides: How they Work and the Symptoms They Cause. Purdue Extension. [Link]
-
Liu, X. H., et al. (2010). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Chinese Chemical Letters, 21(1), 24-26. [Link]
-
Bandoch, G. F. G., et al. (2020). Synthesis and antifungal activity of new hybrids pyrimido[4,5-d]pyridazinone-N-acylhydrazones. Bioorganic & Medicinal Chemistry Letters, 30(14), 127244. [Link]
-
Allam, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 14(30), 21698-21714. [Link]
-
Jawhara, S. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 69. [Link]
-
Slepukhin, P. A., et al. (2022). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 99(11), 100753. [Link]
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- 8. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 12. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis protocol for 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Application Note: High-Yield Synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Abstract This application note details a robust protocol for the N-hydroxymethylation of 4,5-dichloro-3(2H)-pyridazinone, a critical scaffold in the development of agrochemicals and pharmaceutical intermediates. The procedure utilizes aqueous formaldehyde under controlled thermal conditions to achieve high conversion while minimizing side reactions such as hydrolysis of the labile chlorine substituents. This guide emphasizes process safety, purification efficiency, and structural validation via NMR and IR spectroscopy.
Introduction & Retrosynthetic Analysis
The 4,5-dichloro-3(2H)-pyridazinone core is a privileged structure in medicinal chemistry, serving as a precursor for diverse bioactive molecules including antifungal agents and herbicides. The introduction of a hydroxymethyl group at the N-2 position activates the ring for further functionalization (e.g., conversion to a chloromethyl leaving group for N-alkylation) or serves as a prodrug moiety to improve solubility.
Retrosynthetic Logic: The target molecule, 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (2) , is disconnected at the N-CH2 bond, revealing the starting material 4,5-dichloro-3(2H)-pyridazinone (1) and Formaldehyde . The reaction is a nucleophilic addition of the pyridazinone nitrogen (acting as a nucleophile) to the electrophilic carbonyl of formaldehyde.
Key Challenges:
-
Regioselectivity: Ensuring reaction at N-2 rather than O-alkylation (though N-alkylation is thermodynamically favored for pyridazinones).
-
Chemoselectivity: The 4,5-dichloro motif is susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide or water at high temperatures or high pH.
-
Reversibility: N-hydroxymethyl adducts are in equilibrium with the starting material; conditions must drive the equilibrium forward.
Reaction Scheme & Workflow
The following diagram illustrates the chemical transformation and the experimental workflow.
Caption: Synthesis workflow for 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one via N-hydroxymethylation.
Materials & Reagents
| Reagent / Material | Grade | Function | Safety Note |
| 4,5-Dichloro-3(2H)-pyridazinone | >97% | Substrate | Irritant, avoid inhalation. |
| Formaldehyde (Formalin) | 37% aq. soln. | Reagent | Carcinogen , lachrymator. Use in fume hood. |
| Water (Deionized) | HPLC Grade | Solvent | Solvent for reaction.[1] |
| Ethanol (Absolute) | ACS Reagent | Purification | Flammable. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Catalyst (Optional) | Irritant. Only trace amounts needed. |
Equipment:
-
100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.
-
Magnetic stir bar and hotplate/oil bath.
-
Buchner funnel and vacuum filtration setup.
Experimental Protocol
Step 1: Reaction Setup
-
Charge the Flask: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 10.0 mmol) in Water (15 mL) .
-
Add Reagent: Add Formaldehyde (37% aqueous solution, 5.0 mL, ~60 mmol) .
-
Expert Insight: A large excess (6 equiv) of formaldehyde is used to drive the equilibrium toward the product and prevent the formation of the bis-product (N-CH2-N dimer), although the latter is less likely with this scaffold.
-
-
Catalyst Addition (Optional): If the reaction is sluggish, add a catalytic amount of K₂CO₃ (10-20 mg) .
-
Note: The NH proton of 4,5-dichloropyridazinone is relatively acidic (pKa ~10). The reaction often proceeds under neutral conditions or with just the inherent acidity of the formalin solution. Avoid strong bases to prevent hydrolysis of the chlorines.
-
Step 2: Reflux
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitoring: The suspension will typically dissolve as the reaction proceeds and the temperature rises, forming a clear solution.
-
Maintain reflux for 2 to 4 hours .
-
TLC Control: Monitor reaction progress using TLC (Silica gel, 50:50 Ethyl Acetate:Hexane). The starting material (Rf ~0.4) should disappear, and a new spot (Rf ~0.3, slightly more polar due to OH) should appear.
-
Step 3: Workup and Isolation
-
Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Crystallization: Place the flask in an ice-water bath (0-5°C) for 1-2 hours. The product should crystallize out as a white to off-white solid.
-
Troubleshooting: If no precipitate forms, concentrate the solution to half volume under reduced pressure (rotary evaporator, <50°C) and re-cool.
-
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with ice-cold water (2 x 5 mL) to remove excess formaldehyde.
-
Critical: Do not wash with large volumes of water or warm solvents, as the hydroxymethyl group can be labile or the compound may be water-soluble.
-
Step 4: Purification
-
Recrystallization: If the crude product purity is <95% (by NMR), recrystallize from a minimum amount of hot Ethanol or an Ethanol/Water (9:1) mixture.
-
Drying: Dry the solid in a vacuum oven at 40-45°C for 6 hours.
-
Caution: Avoid high temperatures (>60°C) during drying, as this can cause the reversal of the reaction (de-hydroxymethylation) and release of formaldehyde.
-
Characterization & Data Analysis
Expected Yield: 75-85% Appearance: White crystalline solid.
Spectroscopic Data:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 13.0 ppm (Absent) | Disappearance of the NH proton indicates N-substitution. |
| δ 5.2 - 5.4 ppm (d, 2H) | Appearance of the N-CH₂-O methylene doublet. | |
| δ 6.2 - 6.5 ppm (t, 1H) | Appearance of the OH proton (couples with CH₂). | |
| δ 8.2 ppm (s, 1H) | Pyridazinone ring proton (H-6) remains, slightly shifted. | |
| IR (ATR) | 3300-3450 cm⁻¹ | Broad O-H stretch. |
| 1650-1670 cm⁻¹ | Strong C=O (amide) stretch. |
Self-Validation Check:
-
Success: The ¹H NMR spectrum shows a clean doublet for the CH₂ group and a triplet for the OH group (in DMSO-d₆).
-
Failure: Presence of a broad singlet at >12 ppm indicates unreacted starting material.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in water. | Concentrate the reaction mixture or salt out with NaCl. Extract with Ethyl Acetate if necessary. |
| Reversion to Starting Material | Instability of the hemiaminal bond. | Avoid acidic conditions during workup. Dry at lower temperatures. Store in a desiccator. |
| Hydrolysis of Chlorines | Reaction pH too high (basic). | Ensure pH is neutral or slightly acidic (pH 5-7). Do not use strong bases like NaOH. |
| Sticky/Gummy Product | Polymerization of formaldehyde. | Recrystallize from Ethanol. Ensure fresh formaldehyde is used. |
Safety Considerations
-
Formaldehyde: A known carcinogen and sensitizer. All operations involving formalin must be conducted in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.
-
Chlorinated Pyridazinones: May cause skin irritation. Handle with care.
-
Waste Disposal: Aqueous waste containing formaldehyde must be treated (e.g., with ammonia or specific neutralizers) before disposal according to local environmental regulations.
References
-
General Synthesis of Pyridazinones
-
Reactivity of 4,5-Dichloropyridazin-3(2H)
-
Source: Sigma-Aldrich Product Page (CAS 932-22-9).
-
-
Formaldehyde Surrogates and Reactivity
- Source: "Formaldehyde surrogates in multicomponent reactions." Beilstein J. Org. Chem.
-
URL:[Link]
-
Analogous N-Alkylation Protocols
- Source: "Functionalization of 4,5-Dichloropyridazin-3(2H)-one." Journal of the Korean Chemical Society.
-
URL:[Link]
Sources
Application Notes & Protocols: A Step-by-Step Guide to the Preparation of 2-(Hydroxymethyl)pyridazin-3(2H)-one Derivatives
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] These six-membered heterocyclic molecules are recognized for their roles in developing therapeutic agents for cardiovascular, inflammatory, and central nervous system disorders, as well as for their potential as anticancer and antimicrobial agents.[1][4][5] The versatility of the pyridazinone core allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Among the various derivatives, 2-(hydroxymethyl)pyridazin-3(2H)-ones are particularly valuable synthetic intermediates. The primary alcohol functional group introduced at the N-2 position serves as a versatile handle for subsequent chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This allows for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
This guide provides a detailed, two-part protocol for the synthesis of 2-(hydroxymethyl)pyridazin-3(2H)-one derivatives, beginning with the construction of the pyridazinone core from a γ-keto acid, followed by the key N-hydroxymethylation step. The causality behind experimental choices and mechanistic insights are provided to ensure robust and reproducible outcomes.
PART 1: Synthesis of the 6-Aryl-Pyridazin-3(2H)-one Core
The most common and reliable method for constructing the pyridazinone ring is the condensation of a γ-keto acid with hydrazine hydrate.[6][7] This process first yields a 4,5-dihydropyridazin-3(2H)-one, which is subsequently aromatized.
Causality and Mechanism
The synthesis proceeds in two main stages. First, hydrazine, a potent dinucleophile, reacts with the γ-keto acid. The more reactive ketone carbonyl is typically attacked first by one of the hydrazine nitrogens. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carboxylic acid carbonyl, leading to the elimination of two water molecules to form the stable six-membered dihydropyridazinone ring.[8] The subsequent dehydrogenation step removes two hydrogen atoms from the C4 and C5 positions, resulting in the formation of the thermodynamically stable aromatic pyridazinone ring system.
Experimental Workflow: Synthesis of the Pyridazinone Core
Caption: Workflow for the synthesis of the pyridazinone core.
Protocol 1: Synthesis of 6-Phenylpyridazin-3(2H)-one
This protocol details the synthesis starting from 4-oxo-4-phenylbutanoic acid.
Materials and Reagents:
| Reagent | Role | Key Considerations |
| 4-oxo-4-phenylbutanoic acid | Starting Material | Ensure high purity (>98%) for optimal yield. |
| Hydrazine hydrate (80%) | Nitrogen Source | Highly corrosive and toxic. Handle in a fume hood with appropriate PPE. |
| Ethanol (Absolute) | Solvent | Use anhydrous grade for the cyclization step. |
| Acetic Acid (Glacial) | Solvent/Catalyst | Corrosive. Use in a fume hood. |
| Bromine | Oxidizing Agent | Extremely toxic and corrosive. Dispense via syringe in a well-ventilated fume hood. |
| Sodium bisulfite | Quenching Agent | Used to neutralize excess bromine. |
Step-by-Step Procedure:
A. Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-oxo-4-phenylbutanoic acid (10.0 g, 56.1 mmol) and absolute ethanol (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Slowly add hydrazine hydrate (3.5 mL, ~56.1 mmol, 1.0 eq) dropwise to the solution at room temperature. The addition is mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Mobile phase: 50% Ethyl Acetate / Hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the dihydropyridazinone intermediate.
B. Dehydrogenation to 6-Phenylpyridazin-3(2H)-one
-
Suspend the dried 6-phenyl-4,5-dihydropyridazin-3(2H)-one (from the previous step) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask with a magnetic stirrer.
-
In a fume hood, slowly add a solution of bromine (2.9 mL, 56.1 mmol) in glacial acetic acid (15 mL) dropwise to the suspension at room temperature. The mixture will turn dark orange/red.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours until the evolution of HBr gas ceases and the color fades to a pale yellow.[3]
-
Cool the mixture to room temperature. A solid product should precipitate.
-
Pour the reaction mixture into ice-cold water (200 mL) to ensure complete precipitation.
-
If any bromine color persists, add a saturated solution of sodium bisulfite dropwise until the solution is colorless.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-phenylpyridazin-3(2H)-one as a crystalline solid.
| Parameter | Typical Value |
| Reaction Time | Cyclization: 4-6 h; Dehydrogenation: 2-3 h |
| Temperature | Cyclization: Reflux (~78°C); Dehydrogenation: 60-70°C |
| Solvent | Ethanol, Acetic Acid |
| Typical Yield | 75-85% (overall) |
PART 2: N-Hydroxymethylation of the Pyridazin-3(2H)-one Core
With the pyridazinone core in hand, the final step is the introduction of the hydroxymethyl group at the N-2 position. This is achieved through a straightforward reaction with formaldehyde.
Causality and Mechanism
This reaction is a classic example of N-hydroxymethylation. The pyridazinone nitrogen atom (N-2) possesses a lone pair of electrons and acts as a nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer, typically from a solvent molecule like water, neutralizes the resulting zwitterionic intermediate to yield the final 2-(hydroxymethyl) product.
Caption: Workflow for the N-hydroxymethylation step.
Protocol 2: Synthesis of 2-(Hydroxymethyl)-6-phenylpyridazin-3(2H)-one
This protocol is adapted from established procedures for the hydroxymethylation of N-heterocycles.[9]
Materials and Reagents:
| Reagent | Role | Key Considerations |
| 6-Phenylpyridazin-3(2H)-one | Starting Material | Product from Protocol 1. Must be dry. |
| Formaldehyde (37% aq. solution) | Electrophile | Pungent odor, handle in a fume hood. |
| Water | Solvent | Deionized water is sufficient. |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, suspend 6-phenylpyridazin-3(2H)-one (5.0 g, 29.0 mmol) in water (30 mL).
-
Add aqueous formaldehyde solution (37%, 4.4 mL, ~58.0 mmol, 2.0 eq) to the suspension.
-
Heat the mixture to 80-90 °C with stirring. The suspension should gradually dissolve as the reaction progresses.
-
Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction by TLC (e.g., Mobile phase: 70% Ethyl Acetate / Hexanes), observing the disappearance of the starting material spot and the appearance of a more polar product spot.
-
After the reaction is complete, cool the flask to room temperature.
-
Place the flask in an ice bath for 1-2 hours to induce crystallization of the product.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the product with a small amount of ice-cold water (2 x 10 mL) to remove any unreacted formaldehyde.
-
Dry the product in a vacuum oven at 40-50 °C to yield pure 2-(hydroxymethyl)-6-phenylpyridazin-3(2H)-one.
| Parameter | Typical Value |
| Reaction Time | 3-5 h |
| Temperature | 80-90°C |
| Solvent | Water |
| Typical Yield | 80-90% |
Conclusion and Further Applications
The protocols described provide a robust and scalable method for the preparation of 2-(hydroxymethyl)pyridazin-3(2H)-one derivatives. The synthesized compounds can be readily characterized by standard analytical techniques such as NMR, IR, and mass spectrometry. The terminal alcohol offers a reactive site for diverse downstream synthetic transformations, making this protocol a valuable starting point for medicinal chemistry campaigns aimed at exploring the therapeutic potential of the pyridazinone scaffold.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Ahmad, S., et al. (2020). Azolo[ d]pyridazinones in medicinal chemistry. PubMed.
- Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
- Al-Omair, M. A. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.
- Quick Company. (n.d.). Process For The Preparationof Pyridazinone Derivative.
- ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17).
- Alvarez-Pérez, M., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
- Allam, H. A., et al. (2025). Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. ResearchGate.
- Singh, P., & Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Chemical and Pharmaceutical Sciences.
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- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Note: Regioselective Functionalization of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
This Application Note is designed for medicinal chemists and process development scientists working with 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one . This scaffold is a critical intermediate in the synthesis of agrochemicals (e.g., Chloridazon analogs) and pharmaceutical targets (e.g., MMP inhibitors, antihypertensives).[1][2]
The guide focuses on the regioselective nucleophilic aromatic substitution (
Introduction & Chemical Profile[1][2][4][5][6][7]
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one is a specialized electrophilic scaffold. Unlike its N-unsubstituted parent, the N-hydroxymethyl group serves as a versatile handle—acting as a masked N-H (removable under basic conditions) or a precursor for further functionalization (e.g., conversion to N-chloromethyl).
Structural Analysis
The molecule features a pyridazin-3-one core with two electrophilic sites (Cl at C-4 and C-5). The reactivity is driven by the electron-deficient nature of the diazine ring, further activated by the carbonyl group.[1]
| Feature | Chemical Character | Implication for Reactivity |
| N-2 Hydroxymethyl | Hemiaminal (Masked N-H) | Critical Control Point: Labile in strong base/high heat. Can deformylate to N-H. |
| C-3 Carbonyl | Electron Withdrawing Group (EWG) | Activates C-4 via conjugation; directs nucleophiles. |
| C-4 Chlorine | Electrophilic Site ( | Preferred site for Soft Nucleophiles (Thiols).[1] |
| C-5 Chlorine | Electrophilic Site ( | Preferred site for Hard Nucleophiles (Amines).[1][2] |
The Regioselectivity Switch
The most common failure mode in using this reagent is misidentifying the site of substitution.[1][2] The regiochemistry is governed by the "Hard/Soft Acid-Base" (HSAB) principle and the specific electronic stabilization of the Meisenheimer complex.[1][2]
-
Amines (Hard Nucleophiles): Preferentially attack C-5 . The transition state is stabilized by the adjacent N-1 nitrogen (aza-activation), leading to 5-amino-4-chloro products.
-
Thiols (Soft Nucleophiles): Preferentially attack C-4 .[1] This position is activated by the carbonyl group (Michael-acceptor-like character), leading to 4-alkylthio-5-chloro products.
Mechanistic Pathway & Logic[1][2]
The following diagram illustrates the divergent pathways based on nucleophile selection.
Figure 1: Divergent regioselectivity based on nucleophile hardness.[1] Amines target C-5; Thiols target C-4.
Experimental Protocols
Protocol A: Synthesis of 5-Amino-4-chloro-2-(hydroxymethyl)pyridazin-3(2H)-ones
Target: Introduction of amine functionality at C-5 (Chloridazon-like pattern). Critical Constraint: Maintain the N-hydroxymethyl group by avoiding harsh deprotection conditions.
Materials:
-
Substrate: 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (2.0 - 2.5 eq)
-
Solvent: Ethanol or 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the dichloro-pyridazinone in 5 mL of Ethanol.
-
Addition: Add the amine (2.2 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to 60–80°C for 4–6 hours.
-
Work-up:
-
Purification: Recrystallization from EtOH/Water is preferred over silica chromatography to prevent degradation of the hemiaminal on acidic silica.[1][2]
Expected Yield: 75–85% Regioselectivity: >95% C-5 substitution.
Protocol B: Synthesis of 4-Alkylthio-5-chloro-2-(hydroxymethyl)pyridazin-3(2H)-ones
Target: Introduction of sulfur functionality at C-4.
Materials:
-
Substrate: 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (1.0 eq)
-
Base: Potassium Carbonate (
) (1.2 eq) or Triethylamine ( )[1][2]
Step-by-Step Procedure:
-
Preparation: Suspend 1.0 mmol of substrate and 1.2 mmol of
in 5 mL of MeCN. -
Thiol Addition: Add the thiol (1.1 mmol) slowly at 0°C (Ice bath).
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.
-
Quench: Pour the mixture into ice-water (20 mL).
-
Isolation:
-
Critical Check: 1H NMR is required to confirm regiochemistry (see Section 4).
Expected Yield: 80–90% Regioselectivity: >90% C-4 substitution.
Characterization & Troubleshooting
Distinguishing the C-4 and C-5 isomers is difficult by MS alone (same mass). NMR Spectroscopy is the gold standard.[1][2]
NMR Diagnostic Table[1][2]
| Isomer | Diagnostic Signal (1H NMR) | Chemical Shift ( | Explanation |
| Starting Material | No aromatic proton | - | Both 4,5 are Cl. |
| 5-Amino-4-chloro | H-6 Proton | 7.6 – 7.8 ppm | H-6 is adjacent to N-1. Substitution at C-5 pushes H-6 slightly upfield compared to C-4 sub. |
| 4-Amino-5-chloro | H-6 Proton | 7.9 – 8.1 ppm | Rare isomer. H-6 is deshielded by adjacent Cl at C-5. |
| 4-Thio-5-chloro | S-CH2- / S-R | Shift varies | Cross-peak in HMBC between S-C and C-4 (approx 140 ppm). |
Note: The N-CH2-OH protons typically appear as a doublet (~5.2 ppm) and a triplet (~6.5 ppm, OH exchangeable) in DMSO-d6.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Loss of Hydroxymethyl Group | Base too strong (NaOH, NaH) or Temp too high. | Switch to |
| Mixture of Regioisomers | High temperature or steric bulk of nucleophile.[1][2] | Perform reaction at 0°C. Use non-polar solvent (Toluene) to enhance steric discrimination. |
| Bis-substitution (Loss of 2 Cl) | Excess nucleophile or reaction time too long.[1] | Strictly limit nucleophile to 1.0–1.1 eq.[1] Monitor TLC frequently. |
References
-
Regioselectivity in Pyridazinones: Yoon, Y. J., et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-substituted-pyridazin-3(2H)-ones with Nucleophiles." Journal of Heterocyclic Chemistry, Vol 26, 1989.[1][2] [1][2]
-
Synthesis of Chloridazon Analogs: "Synthesis and Herbicidal Activity of Pyridazin-3(2H)-one Derivatives." Journal of Agricultural and Food Chemistry.
-
Molecular Orbitals & Reactivity: WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridazines." QM Magic Class, Chapter 27.
-
Crystallographic Data: Goh, J. H., et al. "4,5-Dichloro-2-methylpyridazin-3(2H)-one."[5] Acta Crystallographica Section E, 2009.[1][5]
Sources
Optimal reaction conditions for N-hydroxymethylation of dichloropyridazinones
Executive Summary
This application note details the optimized synthetic protocol for the N-hydroxymethylation of 4,5-dichloro-3(2H)-pyridazinone . While N-hydroxymethylation is a standard transformation for amides and lactams, the presence of two electron-withdrawing chlorine atoms at the 4- and 5-positions of the pyridazinone ring introduces specific reactivity challenges—primarily the susceptibility of the C-Cl bonds to nucleophilic attack (hydrolysis) under highly basic conditions.
This guide provides a self-validating protocol that maximizes yield (>85%) while preserving the halogen substituents, utilizing a neutral-to-mildly-basic aqueous formalin system.
Scientific Foundation & Mechanism
Reaction Mechanism
The reaction involves the nucleophilic addition of the pyridazinone nitrogen (N-2) to the carbonyl carbon of formaldehyde.
-
Substrate: 4,5-dichloro-3(2H)-pyridazinone (pKa ~10.5). The electron-withdrawing chlorines increase the acidity of the N-H proton, facilitating the reaction even under mild conditions.
-
Reagent: Formaldehyde (HCHO), typically supplied as 37% aqueous solution (Formalin) or solid Paraformaldehyde.
-
Product: 4,5-dichloro-2-(hydroxymethyl)-3(2H)-pyridazinone.
Key Mechanistic Insight: The reaction is reversible. High temperatures drive the forward reaction, but the product must be stabilized by cooling or precipitation to prevent reversal (deformylation).
Critical Optimization Parameters
| Parameter | Optimized Condition | Rationale |
| pH Control | Neutral to Weakly Basic (pH 7-8) | Strong bases (NaOH, KOH) cause nucleophilic aromatic substitution ( |
| Solvent | Water (or 1:1 Water/EtOH) | Formalin is aqueous.[1] Water precipitates the hydrophobic product upon cooling, simplifying isolation. |
| Temperature | Reflux (95-100°C) | Required to depolymerize paraformaldehyde (if used) and overcome the activation energy for N-attack. |
| Stoichiometry | Excess HCHO (5-10 equiv.) | Drives the equilibrium toward the N-hydroxymethyl product (Le Chatelier’s principle). |
Experimental Workflow (Visualization)
Detailed Protocol
Target Compound: 2-(Hydroxymethyl)-4,5-dichloro-3(2H)-pyridazinone Scale: 10 mmol (Adaptable)
Materials:
-
4,5-Dichloro-3(2H)-pyridazinone (1.65 g, 10 mmol) [3]
-
Formalin (37% Formaldehyde in water) (10 mL, ~130 mmol)
-
Water (Distilled) (10 mL)
-
Sodium Bicarbonate (
) (Optional, 50 mg)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-dichloro-3(2H)-pyridazinone (1.65 g) in a mixture of Water (10 mL) and Formalin (10 mL).
-
Note: The starting material is sparingly soluble in water at room temperature.
-
-
Activation: (Optional) Add a catalytic amount of
(50 mg).-
Expert Tip: While the reaction proceeds thermally, a trace of weak base accelerates the initial nucleophilic attack without risking Cl-hydrolysis.
-
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.
-
The solid should dissolve as the reaction proceeds and the temperature rises.
-
Maintain reflux for 4 to 6 hours .
-
-
Monitoring: Check progress by TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 1:1).
-
Observation: The product (
) is more polar than the starting material ( ).
-
-
Workup (Crystallization):
-
Remove the flask from heat and allow it to cool to room temperature.
-
Place the flask in an ice-water bath (0-5°C) for 1 hour. The N-hydroxymethyl derivative will precipitate as a white to off-white crystalline solid.
-
Troubleshooting: If no precipitate forms, concentrate the solution to half volume under reduced pressure (Rotavap) and re-cool.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with ice-cold water (2 x 5 mL) to remove excess formaldehyde.
-
Critical: Do not wash with hot solvents, as the hydroxymethyl group is labile and can revert to the NH form.
-
-
Drying: Dry the solid in a vacuum desiccator over
or silica gel at room temperature. Do not heat-dry , as this may cause decomposition (loss of HCHO).
Expected Yield: 85-95% Characterization:
-
Melting Point: 105-108°C (Decomposes)
-
Appearance: White crystalline powder.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Excess solvent or insufficient cooling. | Concentrate reaction mixture by 50%. Ensure bath is <5°C. |
| Product is Yellow/Brown | Hydrolysis of Cl groups (formation of chloropyridazinone-ols). | pH was too high (>9). Ensure no strong base was used. Check formalin pH.[2] |
| Reversion to Starting Material | Thermal decomposition during drying. | Dry under vacuum at Room Temperature . Do not use an oven. |
| Incomplete Conversion | Insufficient formaldehyde. | Add fresh Formalin (5 mL) and reflux for an additional 2 hours. |
References
-
National Institutes of Health (NIH). (2020). Single point activation of pyridines enables reductive hydroxymethylation. PubMed Central. Retrieved from [Link]
-
SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
Sources
Procedures for coupling 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one with amines
This Application Note provides a comprehensive technical guide for the coupling of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one with amine nucleophiles. This protocol is designed for medicinal chemists and process development scientists focusing on the synthesis of functionalized pyridazinone scaffolds, which are privileged structures in drug discovery (e.g., phosphodiesterase inhibitors, cardiotonics, and anti-inflammatory agents).
Part 1: Executive Summary & Mechanistic Insight
Target Scaffold: 4-Amino-5-chloro-2-(hydroxymethyl)pyridazin-3(2H)-one derivatives.
Primary Reaction: Nucleophilic Aromatic Substitution (
Mechanistic Rationale
The starting material, 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one , contains two electrophilic chloride centers. However, they are not equivalent.
-
Regioselectivity (C4 Preference): The carbonyl group at C3 exerts a strong electron-withdrawing effect, activating the adjacent C4 position via conjugation (vinylogous amide character). Consequently, nucleophilic attack by amines occurs almost exclusively at C4 , displacing the chlorine atom at that position. The C5 chlorine is significantly less reactive due to its distance from the carbonyl and the electron-donating resonance effect of the incoming amino group at C4, which deactivates the ring toward further substitution.
-
N-Hydroxymethyl Stability: The N-hydroxymethyl group (
) is a hemiaminal. While stable in neutral organic solvents, it exists in equilibrium with the N-desmethyl species and formaldehyde ( ) under strongly basic or high-temperature conditions. This protocol prioritizes mild, non-aqueous basic conditions to prevent deformylation.
Reaction Pathway Visualization
Figure 1: Reaction pathway demonstrating the regioselective
Part 2: Experimental Protocols
Pre-Reaction Planning
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or THF | Aprotic polar solvents promote |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic organic bases neutralize HCl without attacking the electrophilic centers or deprotonating the hemiaminal too aggressively. |
| Stoichiometry | 1.0 eq SM : 1.1 eq Amine : 1.2 eq Base | Slight excess of amine ensures conversion; excess base drives the equilibrium. |
| Temperature | RT to 50°C | Higher temperatures (>80°C) increase the risk of N-hydroxymethyl loss (deformylation). |
Standard Protocol: Primary & Sterically Unhindered Secondary Amines
Applicability: Alkyl amines (methylamine, ethylamine), cyclic amines (morpholine, piperidine), and benzylamines.
Materials:
-
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (1.0 mmol, ~209 mg)
-
Amine Nucleophile (1.1 mmol)
-
Triethylamine (1.2 mmol)
-
Acetonitrile (anhydrous, 5 mL)
Procedure:
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in Acetonitrile (5 mL). Ensure complete dissolution; mild sonication may be used.
-
Addition: Add Triethylamine (1.2 eq) followed by the dropwise addition of the Amine (1.1 eq).
-
Note: If the amine is a hydrochloride salt, increase TEA to 2.5 eq.
-
-
Reaction: Stir the mixture at Room Temperature (20–25°C) .
-
Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.
-
Reaction time is typically 2–6 hours .
-
Optimization: If conversion is <50% after 4 hours, warm the reaction block to 45°C . Do not exceed 60°C to preserve the hydroxymethyl group.
-
-
Workup:
-
Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
-
Extraction Method: If no precipitate forms, evaporate the acetonitrile under reduced pressure. Redissolve the residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO2, 0-5% MeOH in DCM).
Protocol Modification: Sterically Hindered or Aniline Derivatives
Applicability: Anilines, isopropylamines, or bulky secondary amines.
Modifications:
-
Solvent: Ethanol (EtOH) is often required to facilitate proton transfer in less nucleophilic amines, despite the slight risk of solvolysis.
-
Temperature: Reflux (78°C) is usually necessary.
-
Catalyst: No catalyst is typically needed, but reaction times may extend to 12–24 hours.
Procedure:
-
Dissolve the starting material in Ethanol (10 vol).
-
Add the aniline (1.2 eq) and TEA (1.5 eq).
-
Heat to reflux. Monitor closely for the disappearance of starting material.[3]
-
Upon completion, cool to RT. The product often crystallizes directly from the cool ethanol solution.
Part 3: Critical Control Points & Troubleshooting
Decision Tree for Optimization
Figure 2: Optimization logic for selecting reaction conditions based on amine type and observed outcomes.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction | Nucleophile is too weak or sterically hindered. | Switch solvent to DMF; increase temperature to 60°C. Ensure amine is free-base. |
| Loss of -CH2OH Group | Conditions too basic or temperature too high (Retro-Mannich). | Use DIPEA instead of TEA; lower temperature; use anhydrous THF. |
| Regioisomer Mixture | Rare, but possible with very small amines. | Lower temperature to enhance kinetic control favoring C4. |
| Product Oiling Out | High solubility in organic/aqueous mix. | Evaporate solvent completely and triturate residue with Diethyl Ether or Hexane/EtOAc. |
Part 4: References
-
Regioselectivity in Pyridazinones: Lee, H.-G., et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles."[4] Journal of the Korean Chemical Society, vol. 54, no. 2, 2010.
-
General Substitution on 4,5-Dichloropyridazinones: Yoon, Y.-J., et al. "Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one." Journal of Heterocyclic Chemistry, 2001.
-
Mechanism of
on Nitrogen Heterocycles: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[1][2] -
Pyridazinone Scaffold Utility: Crocetti, L., et al. "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition." Pharmaceuticals, 2023.
Sources
Microwave-assisted synthesis of pyridazinone derivatives
Application Note: Microwave-Assisted Synthesis of Pyridazinone Derivatives
Executive Summary
This guide details the microwave-assisted organic synthesis (MAOS) of pyridazinone derivatives, a privileged scaffold in medicinal chemistry known for analgesic, anti-inflammatory, and antihypertensive properties.[1] Unlike conventional heating, which relies on conductive heat transfer, microwave irradiation utilizes dielectric heating to achieve rapid, uniform energy distribution.[1] This results in reaction times reduced from hours to minutes and yield improvements of 15–30%. This document provides two validated protocols: a fundamental condensation method and an advanced green one-pot multicomponent reaction.
Mechanistic Insight: Why Microwave?
The synthesis of pyridazinone derivatives typically involves the cyclocondensation of
-
Thermal Effect (Dielectric Heating): Pyridazinone precursors (keto acids, hydrazines) and polar solvents (Ethanol, Water, Acetic Acid) possess high dielectric constants.[1] They align with the oscillating electric field of the microwave, generating internal heat via molecular friction and rotation.[1] This overcomes the activation energy barrier (
) for the rate-determining step—typically the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon—much faster than convective heating. -
Solvent Effects:
-
High Absorbers (EtOH, AcOH): Rapid superheating accelerates the dehydration step (cyclization).[1]
-
Water:[2][3] Under MW irradiation, water becomes less polar at high temperatures (pseudo-organic solvent behavior), facilitating the solubility of organic substrates while maintaining green chemistry standards.[1]
-
Validated Experimental Protocols
Protocol A: Rapid Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
Target: Fundamental scaffold synthesis from
Materials:
- -Aroylpropionic acid derivative (1.0 equiv)[1]
-
Hydrazine hydrate (99%, 1.5 equiv) or Aryl hydrazine (1.2 equiv)[1]
-
Solvent: Ethanol (95%) or Glacial Acetic Acid (for weaker nucleophiles)[1]
-
Catalyst: None (or few drops of AcOH if using EtOH)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve 1.0 mmol of
-aroylpropionic acid in 2 mL of Ethanol. -
Addition: Add 1.5 mmol of Hydrazine hydrate dropwise. Caution: Exothermic reaction.
-
Irradiation: Place the vial in a single-mode microwave reactor.
-
Settings: Power = 150 W (Dynamic); Max Temp = 140°C; Hold Time = 5–8 minutes; Stirring = High.[1]
-
Pressure Limit: Set to 250 psi to prevent vessel failure.
-
-
Work-up: Cool the vial to room temperature using compressed air (built-in feature). Pour the reaction mixture into crushed ice.
-
Isolation: The solid product precipitates immediately. Filter under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).[1]
-
Purification: Recrystallize from Ethanol/DMF (9:1).
Validation Criteria:
-
TLC: Disappearance of starting acid (
) and appearance of product ( in Hexane:EtOAc 7:3). -
Yield: Expected >85%.
Protocol B: Green One-Pot Multicomponent Synthesis (Chitosan-Catalyzed)
Target: Complex functionalized pyridazinones (e.g., Thiazolyl-pyridazinediones).[1] Advantage:[3][4] Eco-friendly, biodegradable catalyst, solvent-free or aqueous media.[1]
Materials:
-
Maleic anhydride (1.0 mmol)[1]
-
Thiosemicarbazide (1.0 mmol)[1]
-
Hydrazonoyl halide (1.0 mmol)[1]
-
Catalyst: Chitosan (0.1 g, high deacetylation degree)[1]
Step-by-Step Methodology:
-
Step 1 (Intermediate Formation): Mix Maleic anhydride and Thiosemicarbazide in the reaction vessel with 0.5 mL acetic acid. Irradiate at 150°C (300 W) for 2 minutes .
-
Step 2 (Multicomponent Assembly): Open the vessel (carefully venting pressure). Add the Hydrazonoyl halide and Chitosan (0.1 g).
-
Irradiation: Reseal and irradiate at 150°C (300–500 W) for an additional 4–8 minutes .
-
Work-up: Add hot ethanol to the reaction vessel to dissolve the product. Filter the hot solution to recover the insoluble Chitosan catalyst (reusable).[1]
-
Crystallization: Cool the filtrate to precipitate the target pyridazinone.
Comparative Analysis: Microwave vs. Conventional
The following data highlights the efficiency gains using Protocol A (6-Phenyl-4,5-dihydropyridazin-3(2H)-one synthesis).
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Time | 6 – 8 Hours | 5 – 8 Minutes | ~60x Faster |
| Solvent Volume | 25 – 50 mL | 2 – 3 mL | Green Metric |
| Yield (%) | 65 – 72% | 88 – 94% | +20% Yield |
| Energy Usage | High (Continuous heating) | Low (Targeted dielectric heating) | Cost Efficient |
| Purity (Crude) | Moderate (Side reactions) | High (Cleaner profile) | Less Purification |
Visualizing the Workflow & Mechanism
Figure 1: Synthesis Workflow & Mechanistic Pathway
The following diagram illustrates the logical flow of the experiment and the chemical mechanism driving the cyclization.
Caption: Workflow for the MW-assisted synthesis of pyridazinones, highlighting the transition from precursors to isolated product via dielectric heating.
Troubleshooting & Optimization
-
Pressure Spikes: If the vessel vents, reduce the reaction temperature by 10°C or decrease the sample mass.[1] The rapid evolution of
or solvent vapor is common. -
Incomplete Conversion: If TLC shows starting material after 5 minutes, extend time by 2-minute increments. Do not simply increase power, as this may degrade the hydrazine.[1]
-
Sticky Precipitate: If the product oils out upon pouring into ice, scratch the flask walls with a glass rod to induce nucleation or add a seed crystal.[1]
References
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules. (2020).
-
Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. (2010).
-
Synthesis of polyfunctional pyridazine derivatives using a solvent-free microwave assisted method. Synthetic Communications. (1997).[5] [1]
-
Microwave-assisted synthesis in water: first one-pot synthesis of a novel class of polysubstituted benzo[4,5]imidazo[1,2-b]pyridazines. Green Chemistry. (2011).
-
Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Sphinx Knowledge House. (2012).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted synthesis in water: first one-pot synthesis of a novel class of polysubstituted benzo[4,5]imidazo[1,2-b]pyridazines via intramolecular SNAr - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. lookchem.com [lookchem.com]
Application Note and Detailed Protocols for the Scalable Synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one, a key heterocyclic building block in medicinal chemistry and drug development. The pyridazinone core is a "privileged scaffold" found in numerous biologically active compounds.[1] This guide details two primary synthetic routes, emphasizing scalability, safety, and efficiency. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The specific target of this guide, 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one, serves as a versatile intermediate. The dichlorinated core allows for selective functionalization at the C4 and C5 positions, while the N-hydroxymethyl group can act as a handle for further derivatization or as a key pharmacophoric element. The development of robust and scalable synthetic routes to this intermediate is therefore of critical importance for enabling rapid and efficient drug discovery and development programs.
Synthetic Strategies: Two Scalable Routes
Two principal routes for the synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one are presented. Both routes begin with the synthesis of the key intermediate, 4,5-dichloropyridazin-3(2H)-one.
Route 1: Synthesis via Mucochloric Acid
This classic and reliable route utilizes the cyclization of mucochloric acid with hydrazine.
Route 2: Synthesis via Maleic Anhydride
An alternative approach starts from the readily available and inexpensive maleic anhydride.
The final step in both routes is the N-hydroxymethylation of 4,5-dichloropyridazin-3(2H)-one.
Diagrammatic Overview of Synthetic Pathways
Caption: Scalable synthetic routes to the target molecule.
Detailed Protocols
Synthesis of 4,5-Dichloropyridazin-3(2H)-one (Intermediate)
Method A: From Mucochloric Acid
This method is a well-established, high-yielding synthesis of the pyridazinone core.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reactants: Charge the flask with mucochloric acid (169 g, 1.0 mol) and water (500 mL).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (50 g, 1.0 mol) via the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain the temperature below 50 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will crystallize out of solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 100 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Method B: From Maleic Anhydride
This two-step process provides a cost-effective alternative.
Step 1: Synthesis of Maleic Hydrazide
-
Reaction Setup: In a 1 L beaker, dissolve maleic anhydride (98 g, 1.0 mol) in water (200 mL).
-
Addition of Hydrazine: Slowly add hydrazine hydrate (50 g, 1.0 mol) to the stirred solution. The reaction is highly exothermic.
-
Crystallization and Isolation: Allow the solution to cool to room temperature, then cool in an ice bath. The maleic hydrazide will precipitate.
-
Filtration and Drying: Collect the product by filtration and dry in a vacuum oven.
Step 2: Chlorination to 4,5-Dichloropyridazin-3(2H)-one
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the dried maleic hydrazide (112 g, 1.0 mol).
-
Addition of POCl3: Carefully add phosphorus oxychloride (POCl3) (300 mL, 3.2 mol).
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.[5]
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (1 kg) in a large beaker with vigorous stirring.
-
Isolation and Washing: The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60 °C.
| Parameter | Value |
| Overall Yield | 70-80% |
| Purity (by HPLC) | >97% |
| Appearance | White to off-white solid |
Final Step: N-Hydroxymethylation of 4,5-Dichloropyridazin-3(2H)-one
Protocol:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dichloropyridazin-3(2H)-one (165 g, 1.0 mol) in a suitable solvent such as N,N-dimethylformamide (DMF) (500 mL).
-
Addition of Base: Add a mild base, such as potassium carbonate (13.8 g, 0.1 mol), to the solution.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 89 mL, 1.2 mol).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water (2 L). The product will precipitate.
-
Isolation and Washing: Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the pure 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C.
| Parameter | Value |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >99% |
| Appearance | White crystalline solid |
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the pyridazinone starting material and for its high boiling point, although the reaction is proposed at room temperature for selectivity.
-
Base: A mild base like potassium carbonate is used to deprotonate the pyridazinone nitrogen, increasing its nucleophilicity towards formaldehyde without promoting significant side reactions.
-
Formaldehyde Source: An aqueous solution of formaldehyde is a readily available and convenient source. Paraformaldehyde could also be used, potentially with heating to depolymerize it.
-
Work-up: Precipitation in water is an effective method for isolating the product from the DMF solvent and inorganic salts.
-
Recrystallization: This step is crucial for obtaining a highly pure product suitable for downstream applications in drug development.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocols provided are designed to be robust and reproducible. Key to ensuring success is the careful monitoring of each step.
-
Thin-Layer Chromatography (TLC): A simple and effective way to monitor reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material, intermediate, and product.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the intermediate and final product. A standard C18 column with a water/acetonitrile gradient is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds. The appearance of the N-CH₂-OH signal in the ¹H NMR spectrum of the final product is a key diagnostic feature.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
By implementing these analytical checks at each stage, the researcher can have high confidence in the quality and identity of the synthesized material.
Conclusion
The synthetic routes and detailed protocols outlined in this application note provide a comprehensive and practical guide for the scalable production of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one. By understanding the underlying chemical principles and adhering to the described procedures and analytical controls, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their research and development endeavors.
References
- Journal of the Korean Chemical Society, 2014, Vol. 58, No. 1.
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
Bentham Science. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
Biomed Pharmacol J. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]
-
ResearchGate. Functionalization of 4,5-Dichloropyridazin-3(2H)-one. [Link]
-
ResearchGate. Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. [Link]
-
PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
MDPI. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. [Link]
-
ResearchGate. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]
-
PMC. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. [Link]
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PMC. Hydroxymethylation of DNA: an epigenetic marker. [Link]
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PMC. 5-hydroxymethylcytosines regulate gene expression as a passive DNA demethylation resisting epigenetic mark in proliferative somatic cells. [Link]
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PMC. Comprehensive mapping of 5-hydroxymethylcytosine epigenetic dynamics in axon regeneration. [Link]
-
PMC. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
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PMC. Hydroxymethylation and Epigenetic Drugs: New Insights into the Diagnosis and Treatment in Epigenetics of Hepatocellular Carcinoma. [Link]
-
PubMed. Synthesis of N-(Hydroxy)amide- And N-(Hydroxy)thioamide-containing Peptides. [Link]
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MDPI. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. [Link]
-
ChemRxiv. Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde. [Link]
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ChemView. Untitled. [Link]
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Amerigo Scientific. 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. [Link]
-
PubMed. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Overcoming Aqueous Solubility Issues of Pyridazinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based compounds. This guide is designed to provide you with expert insights and practical, field-proven solutions to one of the most common hurdles in the development of this important class of molecules: poor aqueous solubility.
The pyridinone and pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their often-planar structure and potential for lipophilic substitution can lead to strong crystal lattice energies and low interaction with water, creating significant challenges for in vitro assays, formulation, and ultimately, bioavailability.[3][4] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridazinone derivative poorly soluble in aqueous buffers?
A1: This is a common and expected challenge. The solubility of a pyridazinone derivative is a delicate balance between the polar pyridazinone core and the lipophilicity of its substituents.[3] While the core itself can participate in hydrogen bonding, appended groups (like phenyl or alkyl chains) increase the molecule's overall non-polar character, reducing its affinity for water.[4] Furthermore, the planar nature of the aromatic rings can promote efficient crystal packing, resulting in high lattice energy that the energy of hydration cannot easily overcome.[5]
Q2: What are the first-line strategies I should try to solubilize my compound?
A2: A systematic, tiered approach is most effective.
-
pH Adjustment: Begin by assessing if your molecule has ionizable groups. The pyridazinone ring system contains nitrogen atoms that are weakly basic, making their solubility pH-dependent.[3][6][7]
-
Co-solvent Systems: If pH modification is insufficient or not viable for your experimental system, the use of water-miscible co-solvents is the next logical step.[8][9]
-
Formulation Approaches: For more significant challenges, especially those related to in vivo studies, advanced formulation strategies like solid dispersions or cyclodextrin complexation are necessary.[6][10]
Q3: I'm using DMSO to make my stock solution. Could this be causing precipitation when I dilute it into my aqueous assay buffer?
A3: Absolutely. This is a classic issue known as "solvent-shift" precipitation. While powerful organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent for creating concentrated stock solutions, they can cause problems upon dilution.[3][4] When a small volume of your DMSO stock is introduced into a large volume of aqueous buffer, the local concentration of the co-solvent is drastically reduced. The buffer cannot maintain the solubility of your compound, causing it to crash out of the solution. The troubleshooting guide below offers strategies to mitigate this.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound precipitates immediately upon dilution from an organic stock solution into an aqueous buffer.
-
Underlying Cause: The concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer system. The percentage of the organic co-solvent is too low to keep the compound dissolved.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest first step is to test lower final concentrations of your compound.
-
Increase Co-solvent Percentage: Determine the maximum tolerable percentage of your co-solvent (e.g., DMSO, ethanol) in your assay. Many cell-based assays can tolerate up to 0.5-1% DMSO. Prepare intermediate dilutions to avoid shocking the system.
-
Utilize Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance the rate of dissolution.[3]
-
Gentle Warming: For some compounds, solubility increases with temperature. Gently warming the buffer before and during compound addition may help. However, be cautious of potential compound degradation at elevated temperatures.[3]
-
Switch to a Different Strategy: If these simple fixes fail, you will need to employ a more robust solubilization technique, such as pH modification or advanced formulation.
-
Issue 2: My solution is clear initially, but the compound precipitates over time (e.g., during a long incubation).
-
Underlying Cause: You may have created a supersaturated, kinetically-trapped solution. While initially dissolved, the system is thermodynamically unstable, and over time, the compound begins to nucleate and crystallize into its more stable, less soluble form.
-
Troubleshooting Steps:
-
Confirm Thermodynamic Solubility: You must determine the true equilibrium solubility of your compound in the final buffer. See the protocol for a Shake-Flask Solubility Assay below. Your working concentration must be below this limit for long-term stability.
-
Employ Formulation Stabilizers: If you must work at concentrations near or above the solubility limit, formulation is necessary.
-
Solid Dispersions: Using polymers like PVP or HPMC can create amorphous dispersions that prevent crystallization and maintain a supersaturated state.[11][12]
-
Cyclodextrins: These excipients form inclusion complexes, effectively shielding the hydrophobic parts of your drug from water and preventing aggregation.[13][]
-
-
Issue 3: I am seeing inconsistent results in my biological assays, which I suspect are due to solubility.
-
Underlying Cause: Poor solubility leads to an unknown and variable concentration of the compound actually in solution and available to interact with the biological target. Precipitated particles can also interfere with assay readouts (e.g., light scattering in absorbance/fluorescence assays).
-
Troubleshooting Steps:
-
Visual Inspection is Not Enough: Always centrifuge your final solutions at high speed (e.g., >14,000 x g for 10-15 minutes) and test the supernatant. This ensures you are quantifying the truly dissolved fraction.
-
Implement a Solubility Screening Protocol: Before extensive biological testing, screen your compound's solubility across a range of relevant pH values and co-solvent concentrations. This proactive step saves significant time and resources.
-
Re-evaluate the Solubilization Method: Your current method is not robust enough for the required concentration. Refer to the workflow diagram below to select a more appropriate strategy.
-
Visual Workflow: Selecting a Solubilization Strategy
This diagram outlines a decision-making process for addressing pyridazinone solubility.
Caption: Decision tree for selecting an appropriate solubilization strategy.
Data Presentation: Solvent Screening
A solvent screening was performed on a model pyridazinone derivative, 6-phenylpyridazin-3(2H)-one (PPD), to determine its mole fraction solubility at 318.2 K (45°C). The data clearly illustrates the dramatic impact of solvent choice.
| Solvent | Mole Fraction Solubility (x_e) | Solvent Polarity (Relative) | Reference |
| Water | 1.26 x 10⁻⁵ | Very High | [15] |
| Methanol | 5.18 x 10⁻³ | High | [15] |
| Ethanol | 8.22 x 10⁻³ | High | [15] |
| Propylene Glycol (PG) | 1.50 x 10⁻² | Medium-High | [15] |
| Polyethylene Glycol-400 (PEG-400) | 4.12 x 10⁻¹ | Medium | [4][15] |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | Medium-Low | [4][15] |
Key Insight: There is a greater than 37,000-fold increase in solubility between water and DMSO, highlighting the effectiveness of co-solvents for solubilizing pyridazinones.[4][15] Solvents like PEG-400 and DMSO show the highest capacity for dissolving this class of compounds.[4][16]
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Aqueous Solubility
This protocol establishes the baseline thermodynamic solubility of your compound, a critical parameter for all subsequent experiments.
Principle: An excess of the solid compound is agitated in the aqueous buffer of interest for a sufficient time to reach equilibrium. The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC or LC-MS.
Materials:
-
Pyridazinone compound (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile (ACN) and water
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
High-speed centrifuge and/or syringe filters (0.22 µm)
-
Calibrated HPLC or LC-MS system
Methodology:
-
Preparation: Add an excess of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Equilibration: Tightly cap the vial and place it on a rotator/shaker in a constant temperature environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient for most compounds to reach equilibrium. A shorter time may be validated if equilibrium is shown to be reached faster.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant. For extra certainty, this aliquot can be passed through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of your analytical method's standard curve.
-
Analysis: Quantify the compound's concentration using a validated HPLC or LC-MS method against a known standard curve.
-
Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility in µg/mL or µM.
Self-Validation:
-
Visual Confirmation: Undissolved solid must be visible in the vial after the equilibration period.
-
Time Point Analysis: To confirm equilibrium has been reached, you can take samples at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau.
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
This technique is a robust method for significantly enhancing aqueous solubility by creating a high-energy amorphous form of the drug dispersed within a hydrophilic polymer matrix.[17][18]
Principle: The drug and a water-soluble polymer (carrier) are co-dissolved in a common organic solvent. The solvent is then removed under vacuum, trapping the drug molecules in a molecularly dispersed state within the solid polymer matrix.[19][20] This prevents the drug from crystallizing, presenting a more readily dissolvable form to the aqueous medium.[11]
Materials:
-
Pyridazinone compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.
-
Round-bottom flask
-
Rotary evaporator (Rotovap)
-
Vacuum oven
Methodology:
Caption: Workflow for preparing an amorphous solid dispersion.
-
Co-dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:4 by weight). Dissolve both the pyridazinone and the polymer completely in the chosen organic solvent in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure and gentle heat (e.g., 40°C) until a thin, glassy film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent. This step is critical for the stability of the amorphous form.
-
Pulverization: Carefully scrape the solid dispersion film from the flask and grind it into a fine, homogenous powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator to protect it from moisture, which can induce recrystallization.
Self-Validation:
-
Characterization: The resulting powder should be analyzed by Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a sharp melting peak in the DSC thermogram and the lack of sharp diffraction peaks in the PXRD pattern confirm the amorphous nature of the drug within the dispersion.[12]
-
Dissolution Test: Perform a dissolution test comparing the solid dispersion to the raw, crystalline drug. The solid dispersion should exhibit a significantly faster and higher extent of dissolution.
By applying these principles and protocols, researchers can systematically overcome the solubility challenges posed by pyridazinone derivatives, enabling robust data generation and advancing the development of these promising therapeutic agents.
References
- Benchchem. Technical Support Center: Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives.
-
Al-Ghamdi, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available from: [Link]
-
Ono, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1385-1394. Available from: [Link]
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 858397. Available from: [Link]
-
Al-Ghamdi, S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. Available from: [Link]
- Benchchem. Technical Support Center: Overcoming Solubility Challenges of Pyridin-4-olate Salts.
-
Al-Ghamdi, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Available from: [Link]
-
Al-Ghamdi, S., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. Available from: [Link]
-
Fallon, T., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 145. Available from: [Link]
-
Scott, D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC. Available from: [Link]
-
Al-Ghamdi, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. SciSpace. Available from: [Link]
-
Perrut, M., et al. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]
-
Pote, S. V., et al. (2022). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology, 14(2), 133-138. Available from: [Link]
-
Unknown Author. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Unknown Author. (2018). Different Methods Used In Solid Dispersion. iosrphr.org. Available from: [Link]
-
Dewangan, S., et al. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. Available from: [Link]
-
Kumar, D., et al. (2017). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research, 9(1), 223-234. Available from: [Link]
-
Kumar, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Indo American Journal of Pharmaceutical Sciences, 4(03), 530-541. Available from: [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
-
Singh, R., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available from: [Link]
-
Singh, R., et al. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. Available from: [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]
-
Yalkowsky, S. H. (2014). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available from: [Link]
-
Al-Obaidi, H., et al. (2023). Current Trends on Solid Dispersions: Past, Present, and Future. PMC. Available from: [Link]
-
Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. Available from: [Link]
-
Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Sharma, R., et al. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Innovative Science and Research Technology, 8(9), 550-558. Available from: [Link]
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Unknown Author. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. ijbpas. Available from: [Link]
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Derle, D.V. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]
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Al-Musawi, S., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Available from: [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Unknown Author. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Kumari, L., et al. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. Available from: [Link]
-
Roquette. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube. Available from: [Link]
-
Unknown Author. (2017). Solubility Enhancement: Novel Approaches to Rational Formulation Choice. Pharma's Almanac. Available from: [Link]
-
Kumar, N., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(3), 1-10. Available from: [Link]
-
Shakeel, F., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. ResearchGate. Available from: [Link]
Sources
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Removing by-products from the synthesis of pyridazin-3(2H)-ones
Welcome to the technical support center for the synthesis and purification of pyridazin-3(2H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing by-products from the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the high purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of pyridazin-3(2H)-ones?
The most prevalent synthetic route to pyridazin-3(2H)-ones is the condensation of a γ-keto acid or its ester with a hydrazine derivative.[1] Consequently, the primary impurities encountered are typically:
-
Unreacted Starting Materials: Residual γ-keto acid and hydrazine starting materials.
-
Hydrazone Intermediate: The initial condensation product between the γ-keto acid and hydrazine may not fully cyclize, leading to the presence of an open-chain hydrazone intermediate.
-
Dehydrogenation By-products: When synthesizing unsaturated pyridazin-3(2H)-ones from their 4,5-dihydro counterparts via oxidation (e.g., using bromine in acetic acid), incomplete reaction can leave residual dihydropyridazinone. Conversely, over-oxidation or side reactions can lead to brominated or other undesired species.[1][2]
-
Side-Reaction Products: Depending on the specific substrates and reaction conditions, various side reactions can occur. For instance, self-condensation of the γ-keto acid or reactions involving functional groups on the substituents of the starting materials.
Q2: How do I choose the best initial purification strategy?
The choice of purification strategy depends on the scale of your reaction and the nature of the impurities.
-
For milligram to gram scale with crystalline solids: Recrystallization is often the most efficient first-line approach for removing minor impurities.[3][4][5]
-
For complex mixtures or non-crystalline products: Column chromatography is the preferred method for separating multiple components with different polarities.[6][7][8][9]
-
For removing acidic or basic impurities: A simple liquid-liquid extraction (acid-base wash) can be highly effective. For example, washing with a dilute base (e.g., sodium bicarbonate solution) can remove unreacted γ-keto acid.[5]
Q3: What are the best practices for monitoring the purity of my pyridazin-3(2H)-one product?
Consistent and careful monitoring is crucial for successful purification.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for tracking reaction progress and assessing the purity of fractions during chromatography. The purity of the final product should be confirmed by TLC using at least two different solvent systems.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for drug development applications, HPLC is the gold standard. Chiral HPLC can be employed for the separation of enantiomers if a chiral center is present.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in identifying unknown by-products.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of your pyridazin-3(2H)-one derivatives.
Issue 1: My product contains unreacted γ-keto acid.
Cause: Incomplete reaction or use of a non-stoichiometric amount of hydrazine. The acidic nature of the γ-keto acid makes it a common impurity that can be readily removed.
Solution: Acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This will convert the acidic γ-keto acid into its water-soluble carboxylate salt.[5]
-
Separate the aqueous layer.
-
Repeat the wash with the basic solution two more times to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][6]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
-
Assess the purity by TLC or NMR.
Issue 2: My product is contaminated with the hydrazone intermediate.
Cause: Incomplete cyclization of the hydrazone intermediate to the pyridazinone ring. This can be due to insufficient heating, incorrect pH, or steric hindrance.
Solution: Promote cyclization post-reaction or use column chromatography for separation.
Protocol 1: Promoting Cyclization
-
Dissolve the crude product in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) or base (e.g., sodium ethoxide), depending on the specific reaction mechanism, to promote cyclization.
-
Reflux the mixture for several hours, monitoring the disappearance of the hydrazone intermediate by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Proceed with a standard workup, which may involve neutralization and extraction.
Protocol 2: Purification by Column Chromatography
If post-reaction cyclization is not effective, column chromatography is the best method to separate the more polar hydrazone intermediate from the desired pyridazinone product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Start with a less polar solvent system and gradually increase the polarity to elute the components. The pyridazinone will typically elute before the more polar hydrazone.[6] |
Issue 3: My crystalline product "oils out" during recrystallization.
Cause: The melting point of the solid is lower than the boiling point of the recrystallization solvent, or the compound is too soluble in the chosen solvent.
Solution: Adjust the solvent system or modify the cooling process.
Troubleshooting Recrystallization
| Problem | Solution | Protocol |
| Oiling Out | Use a lower-boiling point solvent or a mixed solvent system. | 1. Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point. 2. If a single solvent is not suitable, use a binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate).[11] Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. |
| Slow or No Crystal Formation | Induce crystallization. | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. 2. Seeding: Add a single, pure crystal of the desired compound to the supersaturated solution. 3. Cooling: Cool the solution slowly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
Common Recrystallization Solvents for Pyridazinones:
| Solvent System | Polarity | Typical Use Case |
| Ethanol | Polar Protic | General purpose, good for many pyridazinone derivatives.[3][5] |
| Aqueous Ethanol | Polar Protic | For more polar compounds, the addition of water can decrease solubility and improve crystal formation.[4] |
| Ethyl Acetate/Hexane | Medium Polarity/Nonpolar | A versatile mixed solvent system for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Medium Polarity/Nonpolar | Another common mixed solvent system. |
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of a pyridazin-3(2H)-one product.
Caption: General purification workflow for pyridazin-3(2H)-ones.
The following diagram illustrates the formation of common by-products during the synthesis of pyridazin-3(2H)-ones from a γ-keto acid and hydrazine.
Caption: Formation of common by-products in pyridazinone synthesis.
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available from: [Link]
-
Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 2014, 6(12), 297-310. Available from: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]
-
Product Class 8: Pyridazines. Science of Synthesis, 2004, 16, 125-236. Available from: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. Available from: [Link]
-
A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. Available from: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of ChemTech Research, 2011, 3(2), 654-657. Available from: [Link]
-
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC. Available from: [Link]
-
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 1999, 19(3-4), 487-490. Available from: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC. Available from: [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical and Chemical Sciences, 2013, 2(3), 1363-1375. Available from: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]
-
Recrystallization. University of California, Irvine. Available from: [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. Available from: [Link]
-
(PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study - ResearchGate. Available from: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available from: [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. scispace.com [scispace.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Recrystallization of Dichloro Pyridazinones
Topic: Purification of 4,5-dichloro-3(2H)-pyridazinone (and related derivatives) Ticket ID: REC-PYR-004 Assigned Specialist: Senior Application Scientist[1]
Introduction: The Purity Challenge
Welcome to the Technical Support Center. You are likely working with 4,5-dichloro-3(2H)-pyridazinone (CAS: 932-22-9) or a close structural analog.[1] These molecules are critical intermediates for agrochemicals and vasodilators, synthesized typically via the condensation of mucochloric acid with hydrazine.
The Problem: Researchers frequently encounter "oiling out" (liquid-liquid phase separation) or persistent regio-isomeric impurities (e.g., monochloro variants) during recrystallization.[1] Because the chlorine atoms at positions 4 and 5 are susceptible to nucleophilic attack, improper solvent choices can also lead to hydrolysis, degrading your yield.
This guide replaces generic advice with chemically grounded protocols specific to the pyridazinone scaffold.
Module 1: Solvent System Architecture
Do not choose solvents randomly. Your choice must balance the high polarity of the pyridazinone ring (lactam-lactim tautomerism) against the lipophilicity of the chlorine substituents.
The "Golden Triangle" of Solvents
| Solvent System | Role | Target Impurities | Risk Factor |
| Ethanol (95%) | Primary Choice | General synthesis byproducts, unreacted hydrazine.[1] | Low. Standard for this scaffold. |
| Acetonitrile (ACN) | High Purity | Polar degradation products; excellent for breaking "oils". | Medium. Costly; requires fume hood. |
| Toluene | Scavenger | Unreacted mucochloric acid (lipophilic). | High. Product solubility is low; yield loss if not optimized. |
Critical Warning: The Water Trap
While water is a common anti-solvent, 4,5-dichloro-3(2H)-pyridazinone is labile .[1] Prolonged reflux in water (especially acidic/basic water) can hydrolyze the chlorine atoms, converting your product into 4-chloro-5-hydroxy-3(2H)-pyridazinone .[1]
-
Rule: If using water cosolvents, keep contact time <30 mins at elevated temperatures.
Module 2: Visualizing the Logic
The following diagram illustrates the decision matrix for solvent selection based on your specific impurity profile.
Figure 1: Decision matrix for selecting the optimal purification route based on crude material characteristics.[1]
Module 3: Advanced Protocols (Step-by-Step)
Protocol A: The "Standard" Ethanol Recrystallization
Best for: Routine purification of crude crops (purity >85%).
-
Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).[1]
-
Heating: Heat to reflux (78°C). If the solid does not dissolve completely, add ethanol in 1 mL increments.
-
Note: If a small amount of dark solid remains insoluble after 15 mins, filter it out hot (gravity filtration). This is likely polymerized material.
-
-
Nucleation Control: Remove from heat. Allow the flask to cool to 50°C naturally on a cork ring.
-
Crystallization: Once turbidity appears, transfer to an ice-water bath (0-4°C). Stir gently for 1 hour.
-
Filtration: Filter under vacuum. Wash the cake with cold ethanol (0°C).
-
Drying: Dry at 50°C under vacuum. Do not exceed 80°C to prevent dechlorination.
Protocol B: Breaking the "Oil" (Oiling Out)
Best for: Material that separates into a sticky goo instead of crystals.
-
Solvent Switch: Do not use pure ethanol. Use Acetonitrile (ACN) .
-
Dissolution: Dissolve crude in minimum boiling ACN.
-
Seeding (Crucial): Cool to room temperature. When the oil droplets start to form, add a "seed crystal" of pure product. If you lack seeds, scratch the inner glass wall with a glass rod to induce nucleation.
-
Ripening: Hold the temperature at the cloud point (metastable zone) for 30 minutes. Allow the oil droplets to re-dissolve and deposit onto the seed crystals.
-
Slow Cooling: Cool at a rate of 10°C per hour.
Module 4: Troubleshooting & FAQs
Q1: My product turned pink/red during recrystallization. What happened? A: This indicates oxidation or polymerization of hydrazine residues.
-
Fix: Add 1-2% (w/w) Activated Charcoal during the hot dissolution step (Protocol A, Step 2).[1] Stir for 5 minutes and filter hot through Celite.
Q2: I have high levels of the monochloro impurity. How do I remove it? A: Monochloro derivatives are often more soluble in water than the dichloro target.
-
Fix: Use an Ethanol:Water (60:40) mixture. The more soluble monochloro species will remain in the mother liquor while the dichloro product crystallizes out.
Q3: The melting point is broad (e.g., 195-205°C). A: This suggests occlusion of solvent or inorganic salts.
-
Fix: Grind the dried crystals into a fine powder and wash with warm water (50°C) to remove trapped inorganic salts (like hydrazine hydrochloride), then re-dry.
Module 5: Mechanism of Impurity Removal
Understanding why we separate phases is vital for troubleshooting.
Figure 2: The thermodynamic flow of recrystallization, separating the lattice (pure) from the liquor (impure).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73247, 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]
-
Böttcher, A., et al. (1988). Process for the preparation of 4,5-dichloro-3(2H)-pyridazinone.[1] U.S. Patent No.[2] 4,728,355.[2] Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis from mucochloric acid and purification via ethanol).
-
University of Rochester. Purification: Tips and Tricks for Recrystallization. Retrieved from [Link]
Sources
Preventing hydrolysis of 2-(hydroxymethyl) group in acidic conditions
Subject: Preventing Acid-Mediated Degradation & Hydrolysis of 2-(Hydroxymethyl) Groups Ticket Type: Technical Guide / Troubleshooting Audience: Organic Chemists, Process Engineers, Medicinal Chemists
Executive Summary
The 2-(hydroxymethyl) group, particularly when attached to aromatic or heteroaromatic rings (e.g., furan, pyridine, thiophene), behaves chemically as a benzylic alcohol . In acidic media, these groups are exceptionally prone to protonation followed by dehydration. This generates a resonance-stabilized carbocation that undergoes rapid decomposition via polymerization, solvolysis (nucleophilic substitution), or Friedel-Crafts alkylation.
This guide provides the mechanistic basis for this instability and actionable protocols to shield this motif during synthesis and purification.
Module 1: Diagnostic & Mechanism (The "Why")
Before applying a fix, you must understand the failure mode. The "hydrolysis" users often report is technically an acid-catalyzed dehydration/substitution .
The Failure Pathway:
-
Protonation: The hydroxyl oxygen accepts a proton (
).[1] -
Elimination (
): Water leaves, forming a resonance-stabilized carbocation (benzylic/allylic nature). -
Fate (
): The carbocation is trapped by a nucleophile (solvent, chloride) or reacts with another molecule of starting material (dimerization/polymerization).
Visualizing the Instability:
Figure 1: The acid-catalyzed degradation pathway of benzylic-like alcohols. The formation of the carbocation is the critical control point.
Module 2: Chemical Shielding (Protecting Groups)
If your synthesis requires acidic steps (e.g., removal of a Boc group, glycosylation), the 2-(hydroxymethyl) group must be "masked" with a protecting group (PG) that withstands the specific pKa of your acid.
Selection Matrix: Acid Stability
| Protecting Group | Type | Acid Stability Profile | Removal Method | Recommendation |
| TMS (Trimethylsilyl) | Silyl Ether | Very Poor. Hydrolyzes in mild acid (pH < 4). | Weak Acid / | ❌ Avoid. |
| TBDMS / TBS (tert-Butyldimethylsilyl) | Silyl Ether | Moderate. Stable to dilute acid, but cleaves in strong aqueous acid. | ⚠️ Use with caution. | |
| TBDPS (tert-Butyldiphenylsilyl) | Silyl Ether | Excellent. ~100x more stable than TBDMS in acid due to steric bulk. | ✅ Preferred Silyl choice. | |
| Acetate (Ac) | Ester | Good. Electron-withdrawing carbonyl destabilizes the carbocation. | Base ( | ✅ Preferred Ester choice. |
| Benzyl (Bn) | Ether | Excellent. Stable to most acids (except Lewis acids like | Hydrogenation ( | ✅ Best for non-ester routes. |
| MOM / THP | Acetal | Very Poor. Designed to be acid-labile. | Dilute Acid | ❌ Strictly Avoid. |
Protocol A: TBDPS Protection (High Acid Resistance)
Why this works: The bulky phenyl groups on Silicon shield the oxygen from protonation and subsequent hydrolysis [1].
-
Reagents: Substrate (1.0 eq), TBDPS-Cl (1.1 eq), Imidazole (2.5 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration).
-
Procedure:
-
Dissolve substrate and imidazole in solvent under inert atmosphere (
). -
Add TBDPS-Cl dropwise at 0°C.
-
Warm to RT and stir 4–12 hours.
-
Validation: Monitor TLC. TBDPS derivatives are highly lipophilic; look for a significant
shift upwards.
-
-
Workup: Dilute with
, wash with water (x3) to remove DMF. Dry over .[2][3]
Module 3: Process Engineering & Purification
Even if your reaction succeeds, the product often decomposes during workup or chromatography.
The Hidden Trap: Silica Gel Acidity
Standard silica gel is slightly acidic (pH 4.0–5.0). This is sufficient to degrade sensitive benzylic alcohols or cleave labile silyl ethers during purification [2].
Troubleshooting Guide: Neutralizing Silica
| Symptom | Diagnosis | Solution |
| Product streaks on TLC | Acid-sensitive decomposition on plate | Run TLC with 1% |
| Product vanishes on column | Degradation on acidic silica stationary phase | Pre-buffer the column. |
| New spot appears during column | Acid-catalyzed substitution (e.g., with MeOH) | Switch to neutral Alumina or buffer silica. |
Protocol B: Buffered Silica Chromatography
-
Slurry Preparation: Mix silica gel with your starting eluent (e.g., Hexane/EtOAc).
-
Add Buffer: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry.
-
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.
-
Elution: Run the column with standard eluent (TEA is usually not needed in the mobile phase after pre-buffering, but can be maintained at 0.1% if highly sensitive).
Module 4: Decision Framework (Workflow)
Use this logic flow to determine the correct intervention for your specific experiment.
Figure 2: Decision tree for selecting protection strategies or process modifications based on the stage of synthesis.
Frequently Asked Questions (FAQ)
Q: I cannot use silyl ethers because fluoride chemistry is incompatible with my molecule. What is the best alternative? A: Use an Acetyl (Ac) or Benzoyl (Bz) ester.
-
Reasoning: The carbonyl group is electron-withdrawing. This destabilizes the formation of the adjacent carbocation (the transition state for degradation), effectively "disarming" the molecule against acid solvolysis. These can be removed later with mild base (e.g.,
in MeOH) [3].[4]
Q: My 2-(hydroxymethyl)furan turns black immediately upon adding HCl. Why? A: Furans are exceptionally acid-sensitive. The acid not only attacks the alcohol but also protonates the furan ring, leading to ring opening (forming levulinic acid derivatives).
-
Fix: You must avoid aqueous strong acids. If acid is required for a transformation elsewhere on the molecule, use a biphasic system (e.g., Toluene/Aq.[5] HCl) or a resin-bound acid to minimize contact time between the furan and the acid source [4].
Q: Can I use TBDMS (TBS) if I only use dilute acetic acid? A: Yes. TBDMS is generally stable to 80% Acetic Acid at room temperature. However, if you heat the reaction or use Trifluoroacetic acid (TFA), the TBDMS group will fall off. Use TBDPS for TFA tolerance [1].
References
-
Hanessian, S., & Lavallée, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.
-
Rochester University Chemistry Dept. (n.d.). Tips for Flash Column Chromatography: Neutralizing Silica.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[6] Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group).[7]
- Nahrwold, M., et al. (2010). Boger Pyridine Synthesis: An efficient tool for the synthesis of substituted pyridines. Journal of Organic Chemistry. (Demonstrates stability of heterocycles in controlled acidic conditions).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wiley.com [wiley.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Technical Support Center: Stability Assurance for 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Executive Summary & Core Challenge
You are likely accessing this guide because you have observed degradation in your 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (CAS: 51355-97-6) stocks. This compound is a critical intermediate, often used as a masked precursor for the parent pyridazinone or as a linker in herbicide/pharmaceutical synthesis.
The Central Problem: The
The Solution: Stability is not about "preservation" but about arresting the equilibrium . This guide provides the protocols to halt the retro-formylation pathway.
Diagnostic Troubleshooting Matrix
Use this matrix to identify the specific degradation mode affecting your material.
| Symptom | Diagnosis | Chemical Mechanism | Corrective Action |
| Pungent Odor | Formaldehyde Release | Spontaneous retro-hydroxymethylation (Hydrolysis). | Ventilate immediately. The material has reverted to the parent amide. Quantify degradation via HPLC. |
| Precipitation | Parent Compound Formation | The parent 4,5-dichloro-3(2H)-pyridazinone is significantly less soluble in organic solvents than the hydroxymethyl derivative. | Filter precipitate. If the filtrate is valuable, re-crystallize immediately. Do not heat. |
| Yellowing | Oxidation / Dehalogenation | Photo-induced dechlorination or oxidation of the alcohol to a carboxylic acid (rare but possible). | Protect from light. Check pH; acidity accelerates decomposition. |
| Melting Point Depression | Water Contamination | Water acts as a catalyst for the hydrolysis equilibrium. | Dry under vacuum ( |
The "Anhydrous Chain of Custody" Storage Protocol
To maintain purity
Step 1: Pre-Storage Preparation
-
Solvent Removal: Ensure all protic solvents (methanol, ethanol, water) are removed. Residual alcohols will undergo exchange reactions with the hydroxymethyl group.
-
Drying: Dry the solid in a vacuum desiccator over Phosphorus Pentoxide (
) or Drierite for 24 hours.-
Critical: Do not use oven drying. Heat (
) pushes the equilibrium toward formaldehyde release.
-
Step 2: Packaging (The Double-Barrier Method)
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Why Amber? Prevents photo-dechlorination of the 4,5-dichloro motif.
-
Why Teflon? Rubber septa are permeable to formaldehyde gas; loss of gas drives the degradation forward (Le Chatelier’s principle).
-
-
Inert Atmosphere: Backfill the vial with Argon (preferred over Nitrogen due to density).
-
Secondary Container: Place the sealed vial inside a heat-sealable aluminized Mylar bag containing a fresh sachet of molecular sieves (4Å) and an oxygen scavenger.
Step 3: Environmental Conditions
-
Temperature: Store at -20°C .
-
Reasoning: Hydrolysis rates drop significantly below
.
-
-
Monitoring: If stored for
months, re-validate purity via -NMR before use. Look for the disappearance of the singlet at ppm.
Deep Dive: The Degradation Mechanism
Understanding the mechanism is the only way to trust the protocol. The instability arises from the reversibility of the
The Equilibrium Trap
The hydroxymethyl group is formed by reacting the amide nitrogen with formaldehyde. In the presence of moisture or acid/base catalysts, this reverses. If the formaldehyde gas escapes (open container), the reaction is driven irreversibly to the right.
Figure 1: The retro-hydroxymethylation pathway. Note that removing formaldehyde (via vacuum or open air) drives the destruction of the target compound.
Frequently Asked Questions (FAQ)
Q: Can I recrystallize the compound if it has partially degraded? A: Yes, but proceed with caution.
-
Solvent: Use anhydrous acetonitrile or ethyl acetate. Avoid alcohols (MeOH/EtOH) as they can react with the hemiaminal to form ethers (
). -
Method: Dissolve at moderate temperature (
). Filter off the insoluble parent pyridazinone (the degradation product). Cool rapidly to precipitate the hydroxymethyl derivative.
Q: Why does the MSDS say "Keep away from Oxidizing Agents"?
A: The hydroxymethyl group (
Q: I need to use this in a reaction. Can I dissolve it in DMSO overnight? A: No. DMSO is hygroscopic. Over 12 hours, wet DMSO will hydrolyze the compound. Prepare solutions immediately before addition. If long-term solution storage is required, use anhydrous THF over molecular sieves.
Q: Is the degradation autocatalytic?
A: Potentially. The hydrolysis releases formaldehyde. In unbuffered aqueous solutions, formaldehyde can slowly oxidize to formic acid. This increase in acidity (
References & Authoritative Sources
-
Compound Identification & Physical Properties
-
Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
-
Data: Confirms the parent structure (4,5-dichloro-3(2H)-pyridazinone) and environmental fate properties relevant to hydrolysis.
-
Link:
-
-
General Stability of N-Hydroxymethyl Compounds
-
Source: Sigma-Aldrich / Merck Safety Data Sheets (General Class).
-
Context: Handling guidelines for
-hydroxymethyl phthalimide (structural analogue) emphasizing moisture sensitivity and cool storage. -
Link:
-
-
Synthesis & Reactivity Context
-
Source: National Institutes of Health (NIH) - PubChem.
-
Context: Reactivity of pyridazinone derivatives and their hydrolysis pathways.
-
Link:
-
-
Chemical Supplier Specifications
-
Source: ChemicalBook & ChemSrc Databases.
-
Data: Melting point variations (indicating decomposition) and standard storage conditions (-20°C recommended for labile derivatives).
-
Link:
-
Sources
Resolving low conversion rates in pyridazinone alkylation reactions
Status: Operational Ticket Focus: Resolving Low Conversion & Regioselectivity Issues Operator: Senior Application Scientist
Diagnostic Interface: The Triage Protocol
Before altering reaction parameters, you must categorize the failure mode. Pyridazinone alkylations typically fail due to two distinct mechanisms: Nucleophilic Stalling (Low Conversion) or Ambident Confusion (Regioselectivity issues: N- vs. O-alkylation).[1]
Interactive Troubleshooting Flowchart
Use the following logic tree to diagnose your specific failure mode.
Figure 1: Decision logic for diagnosing pyridazinone alkylation failures. Follow the path based on remaining Starting Material (SM).
Technical Deep Dive: The Mechanics of Failure
The Core Problem: Ambident Nucleophilicity
Pyridazin-3(2H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] Upon deprotonation, the resulting anion is resonance-stabilized, distributing negative charge between the Nitrogen (N2) and the Oxygen.
-
N-Alkylation (Desired): Favored by Soft electrophiles and thermodynamic control.[1]
-
O-Alkylation (Undesired): Favored by Hard electrophiles (HSAB Theory) and high electron density at oxygen (kinetic control).[1]
Why Conversion Stalls
If your reaction stops at 40-60% conversion, it is rarely due to equilibrium.[1] It is usually a kinetic "dead end" caused by:
-
Ion Pairing: In non-polar solvents (THF, Toluene), the cation (Na+, K+) forms a tight ion pair with the pyridazinone anion, shielding the nitrogen nucleophile.
-
Substrate Deactivation: Electron-Withdrawing Groups (EWGs) on the pyridazinone ring (e.g., -Cl, -CF3 at C4/C5) stabilize the anion too well, making it a poor nucleophile.
Optimization Protocols
Protocol A: The "Cesium Effect" (Standard N-Alkylation)
Best for: General substrates, overcoming low conversion.
The Logic: Cesium carbonate (
Step-by-Step Guide:
-
Dissolution: Dissolve Pyridazinone (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: Do not use THF; solubility is the enemy of conversion here.
-
Deprotonation: Add
(1.5 - 2.0 eq).[1] Stir at RT for 15 minutes. The suspension may change color (often yellow/orange), indicating anion formation. -
Alkylation: Add the Alkyl Halide (1.2 eq).[1]
-
Critical: If using a Chloride (R-Cl), add NaI (0.1 eq) to catalyze via the Finkelstein reaction (converting R-Cl to reactive R-I in situ).
-
-
Reaction: Heat to 60°C .
-
Warning: Do not exceed 90°C unless necessary; high heat promotes O-alkylation (thermodynamic vs kinetic shifts).[1]
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[1]
Protocol B: The Mitsunobu Alternative
Best for: Deactivated substrates (EWGs) or when Alkyl Halides are unstable/unavailable.
The Logic: This method bypasses the nucleophilicity issue by activating the alcohol (electrophile) rather than relying on the basicity of the pyridazinone. It strongly favors N-alkylation due to the steric trajectory of the betaine intermediate.
Step-by-Step Guide:
-
Setup: In a dry flask under Argon, combine Pyridazinone (1.0 eq), Primary/Secondary Alcohol (1.2 eq), and Triphenylphosphine (
, 1.5 eq) in anhydrous THF or Toluene. -
Addition: Cool to 0°C. Dropwise add DIAD or DEAD (1.5 eq).
-
Troubleshooting: The solution usually turns orange/red and then fades. If the color persists, the reaction may be stalling.
-
-
Progression: Warm to RT and stir for 12-24h.
-
Purification: A major pain point is removing Triphenylphosphine oxide (
).[1]-
Tip: Use Polymer-supported
if available to simplify filtration.[1]
-
Data & Comparison Tables
Table 1: Solvent & Base Impact on Reactivity
Data synthesized from comparative optimization studies [1, 2].
| Base / Solvent System | Conversion Rate | N:O Selectivity | Risk Factor |
| Low (<40%) | High N-selectivity | Poor solubility causes stalling.[1] | |
| High (>90%) | Mixed (N & O) | Strong base promotes O-alkylation ("Hard" anion).[1] | |
| Moderate | High O-selectivity | Avoid unless O-isomer is desired.[1] | |
| High (>95%) | High N-selectivity | Recommended Standard. | |
| High | Mixed | Overkill; can cause side reactions with electrophiles.[1] |
Table 2: Troubleshooting Specific Failure Modes
| Symptom | Root Cause | Corrective Action |
| Starting Material remains (TLC) | Low Nucleophilicity | Switch to Protocol A (Cesium/DMF).[1] Add NaI catalyst. |
| O-Alkylated Product Major | "Hard" Reaction Conditions | Remove Silver salts.[1] Lower temperature. Switch leaving group from -OTs (Hard) to -I (Soft).[1] |
| Polyalkylation | Excess Electrophile | Strictly control stoichiometry (1.1 eq). |
| Black Tar / Decomposition | Base-mediated degradation | Substrate is base-sensitive.[1] Switch to Protocol B (Mitsunobu, neutral conditions). |
Mechanistic Visualization
Understanding the HSAB (Hard-Soft Acid-Base) interaction is critical for controlling Regioselectivity.[1]
Figure 2: HSAB interactions dictating N- vs O-alkylation.[1] Soft electrophiles (Iodides) prefer the softer Nitrogen center.
Frequently Asked Questions (FAQ)
Q: I am using a secondary alkyl halide and getting 0% conversion. Why? A: Secondary halides are sterically hindered and prone to E2 elimination when using carbonate bases.[1]
-
Fix: Switch to Protocol B (Mitsunobu) using the corresponding secondary alcohol. The mechanism proceeds via an
inversion, which is often more successful than direct displacement on a secondary halide [3].
Q: My pyridazinone has a -OH group elsewhere. Will it compete? A: Yes. Phenolic -OH groups (pKa ~10) are similar in acidity to the pyridazinone NH (pKa ~11). You will likely get mixtures.
-
Fix: You must use protecting groups (e.g., TBDMS) on the peripheral alcohol before attempting pyridazinone alkylation.
Q: Can I use microwave irradiation? A: Yes, microwave heating in DMF often accelerates the reaction significantly (10-20 mins at 100°C). However, verify that your substrate does not favor O-alkylation at high temperatures, as higher energy input can sometimes overcome the activation energy for the kinetic (O-alkyl) product [2].
References
-
N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Source: Semantic Scholar.[1][2] URL:[Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Source: Sciforum (MOL2NET).[1] URL:[Link]
-
Mitsunobu Reaction: Mechanism and Protocols. Source: Organic Chemistry Portal.[1][3] URL:[Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect.[1] URL:[Link]
Sources
Validation & Comparative
A Comparative Crystallographic Analysis of Substituted Pyridazinones: Unveiling the Structural Nuances of a Versatile Pharmacophore
Introduction: The Enduring Significance of the Pyridazinone Scaffold in Medicinal Chemistry
The pyridazinone ring system is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its inherent structural features, including the presence of two adjacent nitrogen atoms, a carbonyl group, and multiple sites for substitution, allow for fine-tuning of its physicochemical and pharmacological properties.[2] Derivatives of pyridazinone have demonstrated a remarkable spectrum of biological activities, including cardiovascular,[3] anti-inflammatory,[4] anticancer,[2] and anticonvulsant properties.[5] The precise three-dimensional arrangement of atoms and functional groups within the crystal lattice is paramount as it dictates the molecule's interaction with biological targets, ultimately influencing its efficacy and selectivity.
This guide presents a detailed crystallographic analysis of 4,5-dichloro-2-methylpyridazin-3(2H)-one, a representative halogenated pyridazinone. While the primary focus of this investigation is on this specific molecule, we will draw comparisons to other structurally related pyridazinone derivatives to provide a broader context and highlight the impact of substituent modifications on their solid-state architecture. This comparative approach is designed to offer researchers, scientists, and drug development professionals valuable insights into the structure-property relationships that govern this important class of heterocyclic compounds.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that bridges the gap between its chemical formula and its tangible three-dimensional form. The following workflow outlines the essential steps involved in the single-crystal X-ray diffraction analysis of a pyridazinone derivative, from crystal growth to structure refinement.
Figure 1: A generalized workflow for the determination of a small molecule crystal structure, from synthesis to final validation.
Detailed Experimental Protocol: A Representative Example
The following protocol is a representative procedure for the synthesis and crystallographic analysis of a substituted pyridazinone, based on methodologies reported in the literature.[6]
-
Synthesis: 4,5-dichloropyridazin-3(2H)-one is treated with a suitable alkylating agent (e.g., dimethyl sulfate for the methyl derivative) in the presence of a base (e.g., sodium hydroxide) in a solvent such as methanol.[6]
-
Purification and Crystallization: The crude product is purified by recrystallization from an appropriate solvent system, such as a mixture of DMF and ethanol.[6] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent at room temperature.
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEXII CCD area-detector).[6] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα).[6]
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[6] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Comparative Crystal Structure Analysis
A detailed examination of the crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one provides a foundation for understanding the solid-state behavior of this class of compounds. We will then compare these features with other pyridazinone derivatives to elucidate the influence of substituent changes.
Case Study: 4,5-Dichloro-2-methylpyridazin-3(2H)-one
The crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one has been determined and reported.[6][7] The key crystallographic parameters are summarized in the table below.
| Parameter | 4,5-Dichloro-2-methylpyridazin-3(2H)-one[6] | 4,5-Dichloropyridazin-3(2H)-one[8][9] |
| Chemical Formula | C₅H₄Cl₂N₂O | C₄H₂Cl₂N₂O |
| Molecular Weight ( g/mol ) | 179.00 | 164.98 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Cmca | P2₁/c |
| a (Å) | 6.5157 (1) | 5.22 (1) |
| b (Å) | 15.9127 (4) | 9.08 (2) |
| c (Å) | 13.5175 (3) | 12.97 (3) |
| β (°) | 90 | 100.47 (2) |
| Volume (ų) | 1401.53 (5) | 599.9 (6) |
| Z | 8 | 4 |
| Temperature (K) | 100 | 293 |
| Radiation | Mo Kα | Mo Kα |
Molecular Geometry and Conformation:
The asymmetric unit of 4,5-dichloro-2-methylpyridazin-3(2H)-one contains one half-molecule, with the non-hydrogen atoms situated on a crystallographic mirror plane.[6][7] The bond lengths and angles are within the expected ranges.[6] The pyridazinone ring is essentially planar.
Supramolecular Assembly and Intermolecular Interactions:
In the crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one, neighboring molecules are linked into one-dimensional chains along the c-axis via weak C—H···O hydrogen bonds.[6][7] This type of interaction is a common feature in the crystal packing of many organic molecules.
Figure 2: A simplified representation of the one-dimensional chain formation in the crystal lattice of 4,5-dichloro-2-methylpyridazin-3(2H)-one, mediated by C-H···O hydrogen bonds.
Comparative Analysis with Other Pyridazinone Derivatives
The introduction of different substituents on the pyridazinone core can significantly alter the crystal packing and intermolecular interactions. By comparing the structure of our primary example with other derivatives, we can gain a deeper understanding of these structure-directing effects.
-
Effect of N-Substitution: The parent compound, 4,5-dichloropyridazin-3(2H)-one, crystallizes in a different crystal system (monoclinic) and space group (P2₁/c) compared to its N-methylated counterpart.[8][9] The presence of the N-H proton in the unsubstituted pyridazinone allows for the formation of stronger N—H···O hydrogen bonds, which can lead to different packing motifs, often resulting in the formation of dimers or more complex hydrogen-bonded networks.[10][11]
-
Influence of Aromatic Substituents: In derivatives bearing phenyl or other aromatic groups, π-π stacking interactions can play a significant role in the crystal packing.[11] The dihedral angle between the pyridazinone ring and the appended aromatic ring is a critical conformational parameter that influences the overall molecular shape and can impact biological activity.[10] For instance, in 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the chlorophenyl and pyridazinone rings are nearly perpendicular, with a dihedral angle of 85.73 (11)°.[10] This contrasts with other derivatives where the rings are more coplanar.
-
Role of Halogen Bonding: The presence of chlorine atoms in 4,5-dichloro-2-methylpyridazin-3(2H)-one introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region and can interact with nucleophilic sites on adjacent molecules. While not the dominant interaction in this particular structure, halogen bonding is a recognized and important non-covalent interaction in the crystal engineering of halogenated compounds.
Conclusion and Future Perspectives
This comparative guide has provided a detailed look into the crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one and contextualized it within the broader family of pyridazinone derivatives. The analysis underscores the profound impact that even minor chemical modifications can have on the solid-state architecture of these molecules. The choice of substituents not only influences the molecular conformation but also dictates the nature and directionality of intermolecular interactions, which in turn govern the crystal packing.
For researchers in drug development, a thorough understanding of the crystallographic features of a lead compound is indispensable. It provides a rational basis for further structural modifications aimed at optimizing solid-state properties such as solubility and stability, as well as for understanding and improving interactions with the biological target. The continued exploration of the crystal landscape of pyridazinone derivatives, facilitated by resources such as the Cambridge Structural Database, will undoubtedly pave the way for the design of new and more effective therapeutic agents.[12][13]
References
-
Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71–85. [Link]
-
Al-Omair, M. A., Ali, A. A., El-Emam, A. A., & Al-Deeb, O. A. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(11), 18456–18471. [Link]
-
Fun, H. K., Gowda, J. H., & Quah, C. K. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]
-
Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. (n.d.). International Journal of Research in Engineering and Science (IJRES). [Link]
-
Daoui, O., El Kalai, F., El Hafi, A., El Ghozlani, M., Verspohl, E. J., & Langer, P. (2021). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–214. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(10), 2533. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 11(41), 25368–25381. [Link]
-
Silva-Júnior, E. F., de Aquino, T. M., de Oliveira, A. P., de Araújo-Júnior, J. X., & de Oliveira, F. F. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. Journal of Chemical and Pharmaceutical Research, 8(1), 279-286. [Link]
-
Sperandio, A., & Cignarella, G. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(13), 4165. [Link]
-
Fun, H. K., Gowda, J. H., & Quah, C. K. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. [Link]
-
Silva-Júnior, E. F., de Aquino, T. M., de Oliveira, A. P., de Araújo-Júnior, J. X., & de Oliveira, F. F. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. ResearchGate. [Link]
-
Samanta, C., et al. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]
-
Daoui, O., El Kalai, F., El Hafi, A., El Ghozlani, M., Verspohl, E. J., & Langer, P. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1891–1896. [Link]
-
Shi, D., & Wang, M. (2014). Crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1113. [Link]
-
Crocetti, L., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6516. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. re3data.org. [Link]
-
de Vita, D., et al. (2023). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 66(15), 10459–10476. [Link]
-
PubChemLite. (n.d.). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. PubChemLite. [Link]
-
Asif, M. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(8), 957-975. [Link]
-
Bide Pharmatech. (n.d.). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Bide Pharmatech. [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Daoui, O., Çınar, Z., Baydere, C., El Hafi, A., El Ghozlani, M., El Aatiaoui, A., Verspohl, E. J., & Langer, P. (2019). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1789–1794. [Link]
Sources
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- 11. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cambridge Structural Database | re3data.org [re3data.org]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Comparative Guide: 4,5-Dichloro vs. 4,5-Dibromo-3(2H)-pyridazinones
Executive Summary
In the optimization of pyridazinone-based scaffolds—widely utilized in cardiotonic, antihypertensive, and anti-inflammatory drug discovery—the choice between 4,5-dichloro-3(2H)-pyridazinone (DCP) and 4,5-dibromo-3(2H)-pyridazinone (DBP) is a pivotal decision point.
While both serve as electrophilic platforms for nucleophilic aromatic substitution (
This guide analyzes the mechanistic divergences, regioselectivity, and practical handling of these two building blocks.
Synthesis & Structural Origin
Understanding the reactivity difference begins with the precursor materials. Both heterocycles are synthesized via the condensation of hydrazine with mucohalic acids.
| Feature | 4,5-Dichloro-3(2H)-pyridazinone (DCP) | 4,5-Dibromo-3(2H)-pyridazinone (DBP) |
| Precursor | Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) | Mucobromic Acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) |
| CAS No. | 932-22-9 | 5788-58-9 |
| Molecular Weight | 164.98 g/mol | 253.88 g/mol |
| Cost Profile | Low (Commodity Chemical) | Medium-High (Specialty Reagent) |
| Stability | High; resistant to ambient hydrolysis | Moderate; sensitive to light/moisture over time |
Synthesis Pathway Diagram
The following diagram illustrates the parallel synthesis routes and the "masked" aldehyde nature of the mucohalic acid precursors.
Figure 1: Parallel synthesis of dihalo-pyridazinones from mucohalic acids.
Electronic Profile & Regioselectivity
The core utility of these scaffolds lies in their predictable regioselectivity during
The Electrophilic Bias (C4 vs. C5)
Despite possessing two halogen atoms, the reactivity is not symmetrical.
-
Position 4 (C4): Highly electrophilic. It is "para-like" to the ring nitrogen (N2) and alpha to the carbonyl (C3). The inductive effect of the carbonyl makes C4 the primary site for nucleophilic attack.
-
Position 5 (C5): Less electrophilic. Substitution at C5 usually requires the C4 position to be already substituted or blocked, or the use of specific soft nucleophiles under controlled conditions.
The Halogen Effect (Cl vs. Br)[2][3]
-
Bond Strength: The
bond (approx. 397 kJ/mol) is stronger than the bond (approx. 280 kJ/mol). -
Leaving Group Ability: Bromide is a better leaving group (
of HBr = -9) compared to Chloride ( of HCl = -7). -
Kinetic Consequence: In
reactions where bond-breaking is significant in the rate-determining step, DBP reacts 2-5x faster than DCP. This allows DBP reactions to proceed at lower temperatures (e.g., RT vs. 80°C), reducing thermal degradation of sensitive amine nucleophiles.
Figure 2: Regioselectivity map showing the dominance of C4 substitution.
Comparative Performance Data
The following table summarizes the performance of DCP vs. DBP in standard transformations.
| Reaction Type | Nucleophile | 4,5-Dichloro (DCP) | 4,5-Dibromo (DBP) | Verdict |
| Amination ( | Primary Amines (e.g., Benzylamine) | Good yield (80%). Requires reflux (EtOH/H2O) for 3-6h. | Excellent yield (90%). Reacts at RT or mild heat (1-2h). | DBP for speed; DCP for cost. |
| Amination ( | Secondary Amines (e.g., Morpholine) | Moderate-Good. Steric hindrance at C4 slows reaction significantly. | Good-Excellent. Weaker C-Br bond compensates for steric bulk. | DBP is preferred for bulky amines. |
| Thiolation | Thiophenols | Mixed regioselectivity (C4/C5) depending on solvent. | Higher tendency for bis-substitution (C4 & C5) due to high reactivity. | DCP offers better control for mono-substitution. |
| Pd-Coupling | Boronic Acids (Suzuki) | Feasible but requires activated ligands (e.g., S-Phos) and higher catalyst loading. | Facile oxidative addition. Standard catalysts ( | DBP is superior for Cross-Coupling. |
Experimental Protocol: C4-Selective Amination
This protocol is designed to be self-validating . The color change and precipitation provide visual confirmation of reaction progress.
Objective: Synthesis of 4-(Benzylamino)-5-halo-3(2H)-pyridazinone.
Materials
-
Substrate: 1.0 mmol of DCP (165 mg) or DBP (254 mg).
-
Nucleophile: Benzylamine (2.2 mmol). Note: Excess amine acts as the base to trap HCl/HBr.
-
Solvent: Ethanol (5 mL) + Water (2 mL).
Step-by-Step Methodology
-
Dissolution: In a 25 mL round-bottom flask, suspend the dihalo-pyridazinone in the Ethanol/Water mixture.
-
Observation: The starting material may not fully dissolve initially.
-
-
Addition: Add Benzylamine dropwise over 5 minutes while stirring.
-
DCP: No immediate exotherm observed.
-
DBP: Slight exotherm may occur; solution often turns yellow immediately.
-
-
Reaction:
-
For DCP: Heat to reflux (80°C) . Monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction typically complete in 4 hours .
-
For DBP: Stir at 40°C or Room Temperature. Reaction typically complete in 45-90 minutes .
-
-
Work-up (Self-Validating Step):
-
Cool the mixture to room temperature.
-
The product is less soluble than the starting material and should precipitate as a white/off-white solid.
-
Pour into ice-water (20 mL) to maximize precipitation.
-
-
Isolation: Filter the solid, wash with cold water (to remove benzylamine salts), and dry.
Expected Outcome:
-
DCP Product: 4-(benzylamino)-5-chloro-3(2H)-pyridazinone (Yield ~75-80%).
-
DBP Product: 4-(benzylamino)-5-bromo-3(2H)-pyridazinone (Yield ~85-95%).
References
-
Synthesis from Mucohalic Acids
-
Regioselectivity Mechanisms
-
Palladium Coupling Context
-
General Reactivity of Pyridazinones
-
Commercial Availability & Properties
-
4,5-Dibromo-3(2H)-pyridazinone Product Data. Sigma-Aldrich.
-
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 9. researchgate.net [researchgate.net]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
